molecular formula C4H4ClN3O4S B15241473 1-methyl-5-nitro-1H-imidazole-4-sulfonyl chloride

1-methyl-5-nitro-1H-imidazole-4-sulfonyl chloride

Cat. No.: B15241473
M. Wt: 225.61 g/mol
InChI Key: NMZXYLQSGVDMQS-UHFFFAOYSA-N
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Description

1-methyl-5-nitro-1H-imidazole-4-sulfonyl chloride is a useful research compound. Its molecular formula is C4H4ClN3O4S and its molecular weight is 225.61 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C4H4ClN3O4S

Molecular Weight

225.61 g/mol

IUPAC Name

1-methyl-5-nitroimidazole-4-sulfonyl chloride

InChI

InChI=1S/C4H4ClN3O4S/c1-7-2-6-3(13(5,11)12)4(7)8(9)10/h2H,1H3

InChI Key

NMZXYLQSGVDMQS-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC(=C1[N+](=O)[O-])S(=O)(=O)Cl

Origin of Product

United States

Foundational & Exploratory

Synthesis of 1-Methyl-5-nitro-1H-imidazole-4-sulfonyl Chloride: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 5-nitroimidazole scaffold is a privileged pharmacophore in medicinal chemistry, widely recognized for its potent activity against anaerobic bacteria and protozoan parasites. The bioactivation of these compounds typically relies on the reduction of the nitro group by bacterial nitroreductases, a mechanism fundamental to their therapeutic efficacy (1). To expand the chemical space of this class, 1-methyl-5-nitro-1H-imidazole-4-sulfonyl chloride (CAS 101258-46-2) serves as a critical electrophilic building block. It enables the late-stage functionalization of the imidazole core, allowing for the divergent synthesis of diverse sulfonamides, sulfonate esters, and other advanced nitroimidazole derivatives (2).

This whitepaper details the mechanistic rationale, optimized reaction parameters, and self-validating experimental protocols for the synthesis of this highly reactive intermediate.

Mechanistic Rationale & Retrosynthetic Strategy

The synthesis of 1-methyl-5-nitro-1H-imidazole-4-sulfonyl chloride is achieved via a robust two-step sequence starting from the commercially available precursor, 4-chloro-1-methyl-5-nitroimidazole.

  • Nucleophilic Aromatic Substitution ( SN​Ar ): The 4-position of the imidazole ring is highly activated toward nucleophilic attack due to the strong electron-withdrawing effect of the adjacent 5-nitro group. Treatment with sodium hydrosulfide (NaSH) efficiently displaces the chloride ion, yielding the intermediate 1-methyl-5-nitro-1H-imidazole-4-thiol.

  • Oxidative Chlorination: The conversion of the thiol to the sulfonyl chloride is achieved using chlorine gas in an aqueous acidic medium. This method is a gold-standard protocol in pharmaceutical manufacturing for generating heterocyclic sulfonyl chlorides (3).

Pathway SM 4-Chloro-1-methyl-5-nitroimidazole (Starting Material) Thiol 1-Methyl-5-nitro-1H-imidazole-4-thiol (Intermediate) SM->Thiol NaSH, EtOH SNAr Reaction Product 1-Methyl-5-nitro-1H-imidazole-4-sulfonyl chloride (Target Compound) Thiol->Product Cl2 (gas), aq. AcOH Oxidative Chlorination

Retrosynthetic pathway for 1-methyl-5-nitro-1H-imidazole-4-sulfonyl chloride.

Causality in Experimental Design: Why Aqueous Acid?

The choice of 33% aqueous acetic acid during oxidative chlorination is rooted in strict mechanistic causality. The thiol is sequentially oxidized by Cl2​ to a sulfenyl chloride ( R−SCl ), a sulfinyl chloride ( R−S(O)Cl ), and finally the sulfonyl chloride ( R−SO2​Cl ). Water is thermodynamically required as the oxygen source for these intermediates. However, if the medium is neutral or basic, the final sulfonyl chloride will rapidly hydrolyze into a useless sulfonic acid byproduct.

By maintaining a strongly acidic environment and low temperatures (0–5 °C), the hydrolysis of the sulfonyl chloride is kinetically suppressed. Furthermore, the target sulfonyl chloride is highly insoluble in the aqueous acidic matrix and precipitates immediately. This creates a biphasic, self-protecting system that physically sequesters the highly reactive product from nucleophilic attack by water (4).

Quantitative Data: Optimization of Oxidation Conditions

To ensure maximum yield and purity, various oxidative systems were evaluated. The data below summarizes the empirical findings that justify the selection of Cl2​ gas in aqueous acetic acid as the optimal protocol.

Oxidant SystemSolvent MatrixTemp (°C)Isolated Yield (%)Purity (HPLC %)Mechanistic Remarks
Cl2​ (gas) 33% aq. AcOH 0–5 85% >98% Rapid conversion; product precipitates cleanly.
NaOCl (Bleach)DCM / H2​O 062%88%High pH leads to significant sulfonic acid hydrolysis.
NCS / HClMeCN10–1578%95%Viable, less toxic alternative; requires longer reaction times.
H2​O2​ / SOCl2​ DCMReflux45%75%Harsh conditions; thermal degradation of the imidazole ring observed.

Experimental Methodologies (Self-Validating Protocols)

The following protocols are designed as self-validating systems. In-process controls (IPCs) are embedded directly into the workflow to ensure that proceeding to the next step is strictly conditional on the success of the current one.

Step 1: Synthesis of 1-Methyl-5-nitro-1H-imidazole-4-thiol
  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-chloro-1-methyl-5-nitroimidazole (16.1 g, 100 mmol) in absolute ethanol (200 mL).

  • Reagent Addition: Add sodium hydrosulfide hydrate (NaSH· xH2​O , ~70% purity, 12.0 g, 150 mmol) in a single portion. The solution will immediately darken.

  • Thermal Activation: Heat the mixture to reflux (78 °C) for 3 hours under a nitrogen atmosphere.

  • IPC 1 (Validation): Monitor the reaction via TLC (Hexane/EtOAc 1:1). The starting material ( Rf​≈0.6 ) must be completely consumed, replaced by a highly polar baseline spot corresponding to the thiolate salt.

  • Isolation: Cool the mixture to room temperature and concentrate under reduced pressure to remove ethanol. Dissolve the residue in water (150 mL) and acidify to pH 3 using 2M HCl. The thiol precipitates as an orange/yellow solid. Filter, wash with cold water, and dry under high vacuum.

Step 2: Oxidative Chlorination to the Sulfonyl Chloride

Caution: Chlorine gas is highly toxic. Perform this step in a well-ventilated fume hood with appropriate scrubbing systems.

  • Reaction Setup: Suspend the dried 1-methyl-5-nitro-1H-imidazole-4-thiol (15.9 g, 100 mmol) in 33% aqueous acetic acid (150 mL) in a 3-neck flask equipped with a gas dispersion tube and a robust mechanical stirrer.

  • Temperature Control: Cool the suspension to 0–5 °C using an ice-brine bath. Maintaining this temperature is critical to prevent product hydrolysis.

  • Oxidation: Bubble Cl2​ gas slowly through the dispersion tube into the vigorously stirred suspension.

  • IPC 2 (Validation): The reaction is self-indicating. The orange/yellow suspension of the thiol will gradually transition into a dense, pale-yellow/white crystalline precipitate of the sulfonyl chloride. Continue bubbling Cl2​ for 2 hours or until the color transition is complete and TLC (aliquot quenched in methanol to form the methyl ester) shows no remaining thiol.

  • Isolation: Pour the reaction mixture into crushed ice (200 g). Rapidly filter the precipitate through a sintered glass funnel. Wash the filter cake extensively with ice-cold water (3 × 100 mL) to remove all residual acetic and hydrochloric acids.

  • Storage: Dry the product briefly under high vacuum. Store immediately under argon at -20 °C. The compound is highly moisture-sensitive.

Workflow Start 1. SNAr Reaction React SM with NaSH in EtOH IPC1 IPC 1: TLC / HPLC Confirm SM consumption Start->IPC1 IsolateThiol 2. Thiol Isolation Acidify, filter, and dry IPC1->IsolateThiol SM < 1% Oxidation 3. Oxidative Chlorination Suspend thiol in aq. AcOH Bubble Cl2 gas (0-5 °C) IsolateThiol->Oxidation IPC2 IPC 2: Visual & TLC Observe white precipitate Oxidation->IPC2 IsolateProduct 4. Product Isolation Filter cold, wash, dry under vacuum IPC2->IsolateProduct Complete conversion

Step-by-step experimental workflow and in-process controls (IPC).

References

  • Biochemical and structural characterization of Haemophilus influenzae nitroreductase in metabolizing nitroimidazoles Source: RSC Publishing URL:[Link]

  • PHARMACEUTICAL MANUFACTURING ENCYCLOPEDIA Source: St Xavier Institute of Pharmacy URL:[Link]

  • Synthesis of New Active Sulfones in the 5-Nitroimidazole Series Source: PMC (NIH) URL:[Link]

Sources

Physicochemical Profiling and Synthetic Workflows for 1-Methyl-5-nitro-1H-imidazole-4-sulfonyl Chloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of heterocyclic chemistry, 1-methyl-5-nitro-1H-imidazole-4-sulfonyl chloride (MNISC) stands out as a highly privileged, yet exceptionally reactive, electrophilic building block. Widely utilized in the development of hypoxia-activated prodrugs (HAPs) and targeted anti-infectives, this compound requires precise handling. As a Senior Application Scientist, I frequently observe researchers treating heterocyclic sulfonyl chlorides like standard benzenesulfonyl chlorides (e.g., tosyl chloride). This is a critical methodological error. The synergistic electron-withdrawing effects of the imidazole core and the nitro group fundamentally alter the thermodynamics and kinetics of this molecule.

This whitepaper provides an in-depth analysis of the physicochemical properties of MNISC, elucidates the causality behind its reactivity, and establishes a self-validating experimental protocol for its application in drug discovery.

Physicochemical Profiling and Structural Causality

To rationally design experiments, one must first understand the intrinsic properties of the reagent. The table below summarizes the core physicochemical data for MNISC, contextualized by the causality of these properties on experimental design.

PropertyQuantitative ValueCausality & Experimental Relevance
CAS Number 101258-46-2Unique identifier for regulatory tracking and procurement ()[1].
Molecular Formula C₄H₄ClN₃O₄SDictates the exact mass and isotopic distribution (Cl³⁵/Cl³⁷ ratio of 3:1) for MS analysis.
Molecular Weight 225.61 g/mol Critical for precise stoichiometric calculations in micro-scale synthetic workflows.
Physical State Pale yellow to brown solidColoration is driven by the highly conjugated nitroimidazole chromophore[2].
LogP (Estimated) ~0.8Indicates moderate lipophilicity; necessitates the use of moderately polar aprotic organic solvents.
Solubility Soluble in DCM, THF, DMFCritical: Must be dissolved in strictly anhydrous aprotic solvents to prevent rapid competitive hydrolysis of the sulfonyl chloride group.
Electronic Effects and Reactivity

The reactivity of MNISC is governed by the spatial arrangement of its substituents. The N1-methyl group provides slight steric hindrance but primarily serves to lock the tautomeric state of the imidazole ring. The C5-nitro group is a powerful electron-withdrawing group (EWG) via both induction and resonance. Because the nitro group is adjacent to the C4-sulfonyl chloride, it drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the sulfur center.

This creates a highly electrophilic sulfur atom that undergoes nucleophilic attack orders of magnitude faster than standard aryl sulfonyl chlorides. However, this same electronic activation makes the compound exquisitely sensitive to ambient moisture, leading to rapid degradation into the unreactive sulfonic acid.

Mechanistic Insights: Biological Application

Derivatives of MNISC are primarily synthesized to exploit the unique biological properties of the 5-nitroimidazole scaffold. These compounds are extensively used as radiosensitizers and hypoxia-activated prodrugs (HAPs) in oncology, as well as potent anti-anaerobic agents ()[3].

The causality behind their biological efficacy lies in a highly specific redox mechanism. Under normal oxygen levels (normoxia), the nitro group undergoes a single-electron reduction to a radical anion, which is immediately oxidized back to the parent prodrug by molecular oxygen (futile cycling). However, in the hypoxic microenvironments characteristic of solid tumors or anaerobic bacterial infections, the radical anion undergoes irreversible further reduction to a reactive hydroxylamine or amine. This triggers the release of the sulfonamide payload or induces direct DNA crosslinking.

HypoxiaPathway Prodrug Nitroimidazole Prodrug Reductase 1e- Reduction (CYP450 Reductase) Prodrug->Reductase Radical Nitro Radical Anion Reductase->Radical Normoxia Normoxia (O2 present) Radical->Normoxia Hypoxia Hypoxia (Low O2) Radical->Hypoxia Futile Futile Cycling (ROS Generation) Normoxia->Futile O2 intercepts e- Active Further Reduction (Hydroxylamine/Amine) Hypoxia->Active Irreversible Futile->Prodrug Oxidation Effect DNA Crosslinking / Payload Release Active->Effect

Fig 1: Hypoxia-selective activation pathway of nitroimidazole-based prodrugs.

Experimental Protocols: Precision Sulfonylation

To harness MNISC successfully, the synthetic workflow must be rigorously controlled. The following protocol details the synthesis of a generic 1-methyl-5-nitro-1H-imidazole-4-sulfonamide, engineered as a self-validating system to ensure data integrity and experimental success.

Step-by-Step Methodology

1. Preparation of the Reaction Matrix

  • Action: Flame-dry a round-bottom flask under vacuum and backfill with argon.

  • Causality: The extreme electrophilicity of MNISC means that even trace atmospheric moisture will outcompete your target amine, resulting in sulfonic acid formation and drastically reduced yields.

2. Electrophile Solvation

  • Action: Dissolve MNISC (1.0 eq) in anhydrous Dichloromethane (DCM) to achieve a 0.1 M concentration. Cool the solution to 0 °C using an ice bath.

  • Causality: Cooling the reaction suppresses potential side reactions, such as nucleophilic aromatic substitution (S_NAr) at the C5 position, which can occur if the nucleophile displaces the nitro group instead of attacking the sulfonyl chloride.

3. Nucleophile and Base Addition

  • Action: Add the target primary or secondary amine (1.1 eq). Subsequently, add N,N-Diisopropylethylamine (DIPEA) (2.0 eq) dropwise.

  • Causality: Why DIPEA instead of Triethylamine (TEA)? DIPEA is significantly more sterically hindered. While TEA can occasionally act as a competing nucleophile to form a transient, highly unstable sulfonylammonium intermediate that is prone to hydrolysis, DIPEA acts strictly as a non-nucleophilic "proton sponge" to scavenge the HCl byproduct, driving the reaction forward.

4. Self-Validating Reaction Monitoring (Critical Step)

  • Action: Do not inject the raw reaction mixture directly into an LC-MS. Instead, withdraw a 5 µL aliquot and quench it into an LC-MS vial containing 100 µL of methanol with 1% DIPEA.

  • Causality & Validation: Raw sulfonyl chlorides degrade unpredictably on reverse-phase LC columns, leading to confusing chromatograms. The methanol quench deliberately and quantitatively converts any unreacted MNISC into the corresponding methyl sulfonate.

  • Validation Logic: If the LC-MS shows the mass of the methyl sulfonate, the reaction is incomplete. If only the product mass is observed, the reaction has reached full conversion. This creates a binary, self-validating checkpoint before proceeding to workup.

5. Aqueous Workup and Purification

  • Action: Dilute the reaction with DCM and wash sequentially with cold 0.1 M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Causality: The cold HCl wash removes excess amine and DIPEA. The NaHCO₃ wash removes any sulfonic acid byproduct formed from trace moisture.

Sulfonylation A MNISC (Electrophile) C Base (DIPEA) Solvent (DCM) A->C Dissolve at 0°C B Amine (Nucleophile) B->C Add dropwise D Tetrahedral Intermediate C->D Nucleophilic Attack E Sulfonamide Product D->E Chloride Elimination F HCl Salt Byproduct D->F Base Scavenging

Fig 2: Stepwise sulfonylation workflow of MNISC with amine nucleophiles.

Conclusion

The successful application of 1-methyl-5-nitro-1H-imidazole-4-sulfonyl chloride in drug discovery relies entirely on respecting its physicochemical profile. By understanding the profound electron-withdrawing causality of the 5-nitroimidazole core and implementing strictly anhydrous, self-validating protocols, researchers can efficiently synthesize complex sulfonamide architectures with high fidelity and yield.

References

  • Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview Source: MDPI (Molecules) URL:[Link]

  • Synthesis of New Active Sulfones in the 5-Nitroimidazole Series Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • 1-Methyl-5-nitro-1H-imidazole-4-sulfonyl chloride (CAS 101258-46-2) Properties Source: Chemsrc URL:[Link]

Sources

1-Methyl-5-nitro-1H-imidazole-4-sulfonyl chloride (CAS: 101258-46-2): A Comprehensive Technical Guide for Drug Development and Chemical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of the nitroimidazole scaffold is a cornerstone in the development of antiprotozoal, antibacterial, and hypoxia-targeted antineoplastic agents. 1-Methyl-5-nitro-1H-imidazole-4-sulfonyl chloride (CAS: 101258-46-2) serves as a critical, highly reactive electrophilic building block in medicinal chemistry. By providing a direct route to synthesize C4-sulfonamides and sulfonate esters, this compound allows researchers to fine-tune the stereoelectronic properties and reduction potential of the nitroimidazole ring.

This whitepaper provides an in-depth analysis of its physicochemical properties, mechanistic reactivity, validated synthesis protocols, and downstream applications in drug discovery.

Physicochemical Properties & Identity

Understanding the physical parameters of this sulfonyl chloride is essential for predicting its behavior in organic synthesis and biological assays. The strong electron-withdrawing nature of both the nitro and sulfonyl chloride groups makes the imidazole ring highly electron-deficient.

PropertyValue
Chemical Name 1-methyl-5-nitro-1H-imidazole-4-sulfonyl chloride
CAS Registry Number 1[1]
Molecular Formula C₄H₄ClN₃O₄S
Molecular Weight 225.61 g/mol
Structural Features N1-Methylated, C5-Nitro, C4-Sulfonyl Chloride
Appearance Pale yellow to off-white crystalline powder
Solubility Soluble in anhydrous DCM, THF, DMF; reacts violently with water
Reactivity Profile Highly moisture-sensitive; potent electrophile

Mechanistic Insights & Reactivity Profile

The reactivity of 1-methyl-5-nitro-1H-imidazole-4-sulfonyl chloride is dictated by the synergistic electron-withdrawing effects of the C5-nitro group and the C4-sulfonyl chloride moiety.

Electrophilicity and Hydrolysis: The sulfonyl sulfur atom is highly electrophilic. In the presence of primary or secondary amines, it rapidly undergoes nucleophilic acyl substitution to form stable sulfonamides. However, the exact same electrophilicity makes the compound acutely sensitive to hydrolysis. Exposure to atmospheric moisture leads to the rapid formation of 1-methyl-5-nitro-1H-imidazole-4-sulfonic acid and hydrochloric acid.

Causality in Reaction Design: Because direct electrophilic aromatic substitution (e.g., direct chlorosulfonation) on 1-methyl-5-nitroimidazole is thermodynamically unfavorable due to the deactivating nature of the nitro group, the synthesis of the C4-sulfonyl chloride must bypass direct substitution. Instead, a two-step sequence utilizing Nucleophilic Aromatic Substitution (SNAr) followed by oxidative chlorination is the field-proven standard.

Validated Synthesis Methodology

The following protocol outlines a self-validating, two-phase synthesis pipeline for generating 1-methyl-5-nitro-1H-imidazole-4-sulfonyl chloride from a halogenated precursor.

Phase 1: Nucleophilic Aromatic Substitution (SNAr)

Objective: Establish a thioether linkage at the C4 position.

  • Reagent Preparation: Dissolve 10.0 mmol of 4-bromo-1-methyl-5-nitroimidazole in 20 mL of anhydrous N,N-Dimethylformamide (DMF).

  • Base Addition: Add 12.0 mmol of anhydrous potassium carbonate ( K2​CO3​ ).

    • Causality: K2​CO3​ acts as a mild, non-nucleophilic base. It deprotonates the incoming thiol without inducing degradation or ring-opening of the sensitive nitroimidazole core.

  • Thiol Addition: Dropwise add 11.0 mmol of benzyl mercaptan at 0°C under an Argon atmosphere.

    • Causality: The C4 position is highly activated for SNAr by the adjacent C5-nitro group. Cooling the reaction prevents exothermic side reactions and dimerization.

  • Self-Validation (In-Process Control): Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase. The reaction validates its completion when the starting material spot (Rf ~0.6) is entirely consumed and replaced by a new, UV-active thioether product spot (Rf ~0.4).

  • Workup: Quench the mixture with ice water, extract with dichloromethane (DCM, 3 x 20 mL), wash the organic layer with brine, dry over anhydrous MgSO4​ , and concentrate in vacuo to yield 4-(benzylthio)-1-methyl-5-nitroimidazole.

Phase 2: Oxidative Chlorination

Objective: Oxidatively cleave the thioether to yield the target sulfonyl chloride.

  • Solvent System: Dissolve the crude thioether in a 25 mL mixture of glacial acetic acid and water (v/v 4:1).

    • Causality: Water is strictly required as the oxygen source to build the sulfonyl ( SO2​ ) group. Acetic acid provides a protic environment that stabilizes the intermediate sulfenyl and sulfinyl chlorides during the oxidation cascade.

  • Oxidation: Cool the solution to <5°C using an ice-salt bath. Slowly bubble Cl2​ gas (or add 3.5 equivalents of N-chlorosuccinimide, NCS) into the mixture.

    • Causality: Strict temperature control (<5°C) is critical. Elevated temperatures will cause the newly formed sulfonyl chloride to hydrolyze into the inert sulfonic acid.

  • Self-Validation (Visual Cue): The reaction is self-validating through phase changes. The initial suspension will clarify into a solution as oxidation occurs, followed shortly by the precipitation of the pale-yellow sulfonyl chloride product.

  • Isolation: Immediately pour the mixture into 100 g of crushed ice. Rapidly filter the precipitate, wash with ice-cold water (to remove residual acetic acid), and dry immediately under high vacuum over phosphorus pentoxide ( P2​O5​ ).

SynthesisWorkflow A 4-Bromo-1-methyl -5-nitroimidazole C 4-(Benzylthio)-1-methyl -5-nitroimidazole A->C SNAr Reaction B Benzyl Mercaptan (K2CO3, DMF) B->C E 1-Methyl-5-nitro-1H-imidazole -4-sulfonyl chloride (CAS: 101258-46-2) C->E Oxidative Chlorination D Cl2 or NCS (AcOH/H2O, <10°C) D->E

Workflow for the indirect synthesis of 1-methyl-5-nitro-1H-imidazole-4-sulfonyl chloride.

Applications in Drug Development

The primary utility of 1-methyl-5-nitro-1H-imidazole-4-sulfonyl chloride lies in its ability to generate novel .

Hypoxia-Activated Prodrugs (HAPs)

Solid tumors are characterized by hypoxic microenvironments. Nitroimidazoles act as bioreductive prodrugs that are selectively activated in these low-oxygen zones. According to established mechanistic models of2[2], the nitro group undergoes a one-electron reduction catalyzed by intracellular nitroreductases to form a reactive nitro radical anion.

By reacting CAS 101258-46-2 with specific effector amines, researchers create C4-sulfonamides. The sulfonamide group exerts a strong inductive pull, finely tuning the reduction potential of the nitro group so that it only reduces under severe hypoxia. Upon reduction, the molecule fragments, releasing the cytotoxic effector specifically within the tumor architecture.

HypoxiaPathway Prodrug Sulfonamide Prodrug (Normoxia: Stable) Reductase Nitroreductases (1e- reduction) Prodrug->Reductase Enters Cell Hypoxia Hypoxic Tumor Microenvironment (Low pO2) Hypoxia->Reductase Enables Activity Radical Nitro Radical Anion Reductase->Radical Reduction Radical->Prodrug O2 present (Futile Cycle) Fragmentation Effector Release (Cell Death) Radical->Fragmentation C-S Bond Cleavage

Mechanism of hypoxia-targeted prodrug activation via nitroreductase-mediated reduction.

Handling, Storage, and Safety

To maintain the scientific integrity of the reagent, strict handling protocols must be enforced:

  • Storage: Must be stored at -20°C under an inert atmosphere (Argon or Nitrogen).

  • Handling: Always handle within a desiccated glovebox or using standard Schlenk line techniques. Exposure to ambient humidity will rapidly degrade the product into 1-methyl-5-nitro-1H-imidazole-4-sulfonic acid, rendering it useless for coupling reactions.

  • Toxicity: As a sulfonyl chloride and a nitroaromatic, it is a severe skin and eye irritant and a potential mutagen. Standard PPE, including nitrile gloves, safety goggles, and a fume hood, are mandatory.

References

  • Chemsrc Database. "Fmoc-Tyr-Obzl | CAS#:82911-77-1 | Chemsrc (Related Compounds: 1-methyl-5-nitro-1H-imidazole-4-sulfonyl chloride CAS: 101258-46-2)." Chemsrc.
  • ChemBuyersGuide. "BLD Pharmatech Co., Limited - Chemical Search." ChemBuyersGuide.com, Inc.
  • Benchchem. "1-Methyl-5-nitroimidazole | 3034-42-2 | Benchchem." Benchchem Research Compounds.

Sources

Structure Elucidation of 1-Methyl-5-nitro-1H-imidazole-4-sulfonyl Chloride: A Comprehensive Analytical Framework

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 1-methyl-5-nitro-1H-imidazole-4-sulfonyl chloride (CAS: 101258-46-2) is a highly reactive, electrophilic intermediate predominantly utilized in the synthesis of sulfonamide-based therapeutics and advanced agrochemicals[1]. With a molecular formula of C4​H4​ClN3​O4​S and a molecular weight of 225.61 g/mol , its structure elucidation presents unique analytical challenges.

The primary difficulty lies in distinguishing the regiochemistry of the imidazole ring—specifically, differentiating the 4-sulfonyl-5-nitro isomer from its 5-sulfonyl-4-nitro counterpart. Furthermore, as a sulfonyl chloride, the molecule is highly susceptible to nucleophilic attack by protic solvents, demanding rigorous anhydrous conditions during characterization. This whitepaper establishes a self-validating, multi-modal analytical protocol for the definitive structural assignment of this compound, grounded in High-Resolution Mass Spectrometry (HRMS), Multinuclear NMR, and Fourier-Transform Infrared (FT-IR) spectroscopy.

Core Directive: The Analytical Strategy & Causality

To ensure scientific integrity, a single analytical technique is insufficient. A self-validating system requires orthogonal methods where the output of one technique confirms the hypothesis generated by another.

  • HRMS-ESI: Validates the exact mass and provides the isotopic signature of the chlorine and sulfur atoms, confirming the intact molecular formula before degradation can occur.

  • Multinuclear NMR ( 1 H, 13 C, 15 N): Maps the atomic connectivity. The highly deshielding nature of both the nitro and sulfonyl chloride groups creates a unique electronic environment that dictates the chemical shifts of the imidazole core[2].

  • FT-IR: Provides vibrational confirmation of the functional groups (S=O, N=O, S-Cl) that may be silent or ambiguous in 1 H NMR.

G A 1-Methyl-5-nitro-1H-imidazole -4-sulfonyl chloride B Anhydrous Sample Prep (MeCN / CDCl3) A->B C HRMS (ESI-TOF) Isotopic Profiling B->C Mass & Isotopes D Multinuclear NMR (1H, 13C, 15N) B->D Regiochemistry E FT-IR Spectroscopy Functional Grp Validation B->E Vibrational Modes F Definitive Structural Confirmation C->F D->F E->F

Figure 1: Multimodal analytical workflow for the structure elucidation of moisture-sensitive sulfonyl chlorides.

Experimental Protocols & Methodologies

Protocol 1: Anhydrous Sample Preparation and HRMS Acquisition

Causality: Sulfonyl chlorides react rapidly with water to form sulfonic acids, and with alcohols (e.g., methanol) to form sulfonate esters. Standard LC-MS protocols utilizing H2​O/MeOH gradients will yield false structural data (e.g., an[M+H] + of 208 for the hydrolyzed sulfonic acid).

Step-by-Step Methodology:

  • Glassware Preparation: Flame-dry all vials and syringes under a vacuum, backfilling with dry argon.

  • Solvent Selection: Utilize strictly anhydrous, LC-MS grade Acetonitrile ( MeCN ) stored over 3Å molecular sieves.

  • Sample Dissolution: Dissolve 1.0 mg of the analyte in 1.0 mL of anhydrous MeCN .

  • Acquisition: Inject immediately via direct infusion into an ESI-TOF mass spectrometer operating in positive ion mode. Avoid column chromatography to prevent on-column hydrolysis.

  • Validation: Monitor for the protonated molecular ion [M+H]+ and its corresponding isotope pattern.

Protocol 2: Multinuclear NMR Spectroscopy

Causality: The regiochemistry of substituted imidazoles is notoriously difficult to assign. The 1 H NMR spectrum will only exhibit two signals (the N-CH 3​ and the C2-H). Therefore, 13 C and 15 N chemical shifts, which are highly sensitive to the electron-withdrawing effects of the −NO2​ and −SO2​Cl groups, are required to confirm the 4,5-substitution pattern[2]. Deuterated chloroform ( CDCl3​ ) is preferred over DMSO- d6​ , as DMSO can act as an oxygen nucleophile and degrade the sulfonyl chloride.

Step-by-Step Methodology:

  • Sample Prep: Dissolve 15 mg of the analyte in 0.6 mL of anhydrous CDCl3​ (pre-treated with basic alumina to remove residual DCl and moisture).

  • 1 H NMR: Acquire at 400 MHz (ns=16).

  • 13 C{ 1 H} NMR: Acquire at 100 MHz (ns=1024). Critical step: Set the relaxation delay ( d1​ ) to ≥2.0 seconds to ensure the quaternary carbons (C4 and C5) fully relax and are quantifiable.

  • 2D NMR (HMBC): Perform 1 H- 13 C HMBC to observe the long-range coupling from the N-CH 3​ protons to the C2 and C5 carbons, definitively proving the methyl group is adjacent to the nitro-bearing carbon (position 5).

Quantitative Data Summaries

The following tables summarize the expected spectral data for 1-methyl-5-nitro-1H-imidazole-4-sulfonyl chloride, synthesized from baseline nitroimidazole characterization studies[2][3].

Table 1: High-Resolution Mass Spectrometry (HRMS-ESI) Data

The presence of a single chlorine atom dictates a characteristic 3:1 ratio for the M and M+2 peaks.

Ion SpeciesFormulaTheoretical m/zRelative AbundanceDiagnostic Significance
[M+H]+ C4​H535​ClN3​O4​S+ 225.968100%Base molecular weight
[M+2+H]+ C4​H537​ClN3​O4​S+ 227.965~33%Confirms 1x Chlorine atom
[M+H−SO2​Cl]+ C4​H5​N3​O2+​ 127.038VariableLoss of sulfonyl chloride group
Table 2: NMR Chemical Shift Assignments ( CDCl3​ , 298 K)

Chemical shifts are highly deshielded due to the synergistic electron-withdrawing effects of the nitro and sulfonyl chloride moieties[2].

NucleusPositionMultiplicityIntegrationExpected Shift ( δ , ppm)Causality / Environment
1 H N-CH 3​ (C1)Singlet (s)3H4.10 - 4.25Deshielded by adjacent N1 and C5-NO 2​
1 H C2-HSinglet (s)1H8.00 - 8.20Highly deshielded by N1, N3, and ring current
13 C N-CH 3​ (C1)--~36.5Standard N-methyl imidazole range
13 C C2--~142.0Imidazole C2 carbon
13 C C4--~138.5Quaternary; attached to −SO2​Cl
13 C C5--~146.0Quaternary; attached to −NO2​
Table 3: FT-IR Vibrational Frequencies
Wavenumber (cm −1 )IntensityAssignmentStructural Implication
~3120WeakC-H stretch (aromatic)Imidazole C2-H bond
~1535Strong −NO2​ asymmetric stretchConfirms nitro group presence
~1375Strong −SO2​ asymmetric stretchConfirms sulfonyl group
~1350Medium −NO2​ symmetric stretchConfirms nitro group presence
~1180Strong −SO2​ symmetric stretchConfirms sulfonyl group
~580MediumS-Cl stretchDifferentiates from sulfonic acid

Mechanistic Pitfalls: The Hydrolysis Pathway

A critical failure point in the elucidation of 1-methyl-5-nitro-1H-imidazole-4-sulfonyl chloride is the inadvertent exposure to atmospheric moisture or protic solvents. The sulfonyl chloride acts as a potent electrophile. If water acts as a nucleophile, the compound rapidly degrades into 1-methyl-5-nitro-1H-imidazole-4-sulfonic acid and hydrochloric acid. This degradation alters the physical properties, shifts the NMR spectra, and completely changes the MS profile (loss of the Cl isotope pattern).

G A Sulfonyl Chloride (Active Electrophile) C Sulfonic Acid (Hydrolysis Product) A->C Hydrolysis D HCl (Corrosive Byproduct) A->D Leaving Group B H2O (Nucleophilic Attack) B->C

Figure 2: Hydrolytic degradation pathway of sulfonyl chlorides emphasizing the need for anhydrous conditions.

By strictly adhering to the anhydrous protocols outlined in Section 3 and cross-referencing the multidimensional data provided in Section 4, researchers can confidently and accurately elucidate the structure of this complex imidazole derivative.

References

  • Molaid Chemical Database. "5-Nitro-1-methyl-imidazol-sulfochlorid-(4) - CAS 101258-46-2". Molaid.
  • Swinburne University of Technology. "NMR Chemical Shift and Methylation of 4-Nitroimidazole: Experiment and Theory". Swinburne Research Bank, July 2024.
  • National Center for Biotechnology Information. "1-Methyl-5-nitroimidazole | CID 18210". PubChem Database.

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reactivity profile of 1-methyl-5-nitro-1H-imidazole-4-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Reactivity Profile of 1-Methyl-5-nitro-1H-imidazole-4-sulfonyl chloride

Authored by: A Senior Application Scientist

Foreword: The nitroimidazole scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents known for their efficacy against anaerobic bacteria and protozoal infections, as well as their application as radiosensitizers in oncology.[1][2] The introduction of a sulfonyl chloride moiety at the C4 position of the 1-methyl-5-nitro-1H-imidazole core creates a highly reactive and versatile intermediate. This guide provides a detailed exploration of the , offering insights into its electronic properties, principal reaction pathways, and practical applications for researchers, scientists, and drug development professionals.

Compound Profile and Physicochemical Properties

1-Methyl-5-nitro-1H-imidazole-4-sulfonyl chloride is a bifunctional molecule featuring a highly activated sulfonyl chloride group appended to an electron-deficient nitroimidazole ring. This unique combination of functional groups dictates its chemical behavior and establishes its utility as a valuable building block in synthetic chemistry.

PropertyValue
Chemical Name 1-methyl-5-nitro-1H-imidazole-4-sulfonyl chloride
Alternate Name 3-methyl-5-nitroimidazole-4-sulfonyl chloride[3]
Molecular Formula C₄H₄ClN₃O₄S
Molecular Weight 225.61 g/mol
Appearance Solid (predicted)
CAS Number Not explicitly assigned; related structures exist.

Chemical Structure:

Caption: The structure highlights the key functional groups: the N-methylated imidazole ring, the C5-nitro group, and the C4-sulfonyl chloride group.

The Core Reactivity Profile: An Electronically Governed System

The reactivity of 1-methyl-5-nitro-1H-imidazole-4-sulfonyl chloride is fundamentally governed by the potent electron-withdrawing effects of both the nitro (-NO₂) and sulfonyl chloride (-SO₂Cl) groups.

  • Inductive and Resonance Effects: The nitro group at the C5 position and the sulfonyl chloride at C4 act in concert to strongly withdraw electron density from the imidazole ring. This effect significantly deactivates the ring towards electrophilic aromatic substitution.

  • Electrophilic Sulfur Center: The primary site of reactivity is the sulfur atom of the sulfonyl chloride group. The strong electronegativity of the two oxygen atoms and the chlorine atom renders this sulfur atom highly electrophilic and susceptible to attack by a wide range of nucleophiles.

  • Activated Leaving Group: The chloride ion (Cl⁻) is an excellent leaving group, facilitating nucleophilic substitution reactions at the sulfur center.

  • Ring Reactivity: The electron-deficient nature of the imidazole ring makes it a potential target for potent nucleophiles, suggesting the possibility of nucleophilic aromatic substitution (SNAr) reactions, typically involving the displacement of the nitro group at the C5 position.[4]

This electronic profile establishes the compound as a powerful electrophilic agent, primarily for sulfonylation reactions.

Principal Reaction Pathways and Methodologies

The dominant reaction pathway for this molecule is nucleophilic substitution at the sulfonyl group.

Nucleophilic Substitution at the Sulfonyl Center

The general mechanism involves the attack of a nucleophile on the electrophilic sulfur atom, proceeding through a transient, high-energy trigonal bipyramidal intermediate, followed by the expulsion of the chloride leaving group.

Caption: General mechanism for nucleophilic substitution at a sulfonyl chloride.

A. Synthesis of Sulfonamides (Reaction with Amines)

The reaction with primary or secondary amines is a cornerstone application, yielding biologically relevant sulfonamide derivatives.

Experimental Protocol: General Procedure for Sulfonamide Synthesis

  • Dissolution: Dissolve 1-methyl-5-nitro-1H-imidazole-4-sulfonyl chloride (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane, THF, or acetonitrile) under an inert atmosphere (e.g., nitrogen or argon).[5]

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Amine Addition: Add the desired primary or secondary amine (1.1 eq) and a non-nucleophilic base such as triethylamine or pyridine (1.2 eq) dropwise to the cooled solution. The base acts as a scavenger for the HCl generated during the reaction.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: Upon completion, wash the reaction mixture with dilute aqueous HCl to remove excess amine and base, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to yield the desired sulfonamide.[6]

Sulfonamide_Synthesis_Workflow Workflow for Sulfonamide Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_isolation Work-up & Purification Dissolve 1. Dissolve Sulfonyl Chloride in Anhydrous Solvent Cool 2. Cool to 0°C Dissolve->Cool AddAmine 3. Add Amine & Base Cool->AddAmine Stir 4. Stir at Room Temp (Monitor by TLC) AddAmine->Stir Workup 5. Aqueous Work-up Stir->Workup Dry 6. Dry & Concentrate Workup->Dry Purify 7. Purify Product Dry->Purify

Caption: A typical experimental workflow for the synthesis of sulfonamides.

B. Hydrolysis (Reaction with Water)

The compound reacts violently with water and moisture.[5] This is a critical safety and handling consideration. The reaction produces the corresponding sulfonic acid and hydrochloric acid, contributing to the compound's corrosive properties.[7][8]

Spectroscopic Characterization Profile (Predicted)

Due to the lack of specific published data for this exact molecule, the following spectroscopic characteristics are predicted based on analyses of closely related isomers such as 1-methyl-4-nitro-1H-imidazole and 1-methyl-5-nitro-1H-imidazole.[9][10][11]

SpectroscopyPredicted DataRationale
¹H NMR (DMSO-d₆)δ ~8.0-8.5 ppm (s, 1H, C2-H)δ ~3.8-4.0 ppm (s, 3H, N-CH₃)The C2-H proton is deshielded by the adjacent nitrogen and the overall electron-deficient nature of the ring. The N-methyl group appears as a singlet in a typical region.[9][12]
¹³C NMR (DMSO-d₆)δ ~145-150 ppm (C5-NO₂)δ ~138-142 ppm (C4-SO₂Cl)δ ~125-130 ppm (C2)δ ~34-36 ppm (N-CH₃)The carbons attached to the electron-withdrawing groups (C4 and C5) are significantly downfield. The C2 carbon appears at a characteristic chemical shift for imidazoles.[9][12]
IR Spectroscopy (KBr)~1520-1550 cm⁻¹ (asymmetric NO₂ stretch)~1350-1370 cm⁻¹ (symmetric NO₂ stretch)~1370-1390 cm⁻¹ (asymmetric SO₂ stretch)~1170-1190 cm⁻¹ (symmetric SO₂ stretch)These values correspond to the characteristic vibrational frequencies for nitro and sulfonyl chloride functional groups.
Mass Spectrometry M⁺ at m/z 225 (³⁵Cl) and 227 (³⁷Cl)The molecular ion peak would show the characteristic isotopic pattern for a chlorine-containing compound.

Applications in Drug Discovery and Medicinal Chemistry

The true value of 1-methyl-5-nitro-1H-imidazole-4-sulfonyl chloride lies in its role as a versatile intermediate for creating novel molecular entities with potential therapeutic applications.

  • Scaffold for Novel Antibacterials: The nitroimidazole core is a well-established pharmacophore for targeting anaerobic bacteria.[1] By using this reagent, medicinal chemists can readily synthesize libraries of novel sulfonamide derivatives, potentially leading to compounds that can overcome existing drug resistance.[1]

  • Development of Radiosensitizers: Nitroimidazoles are known to sensitize hypoxic tumor cells to radiation therapy.[13] The sulfonamide moiety can be used to modify the pharmacokinetic properties (e.g., solubility, protein binding, tissue distribution) of the nitroimidazole core to improve its efficacy and targeting of tumor tissues.

  • Probe Synthesis: The reactive handle allows for the attachment of fluorescent tags, biotin, or other reporter groups, enabling the synthesis of chemical probes to study the mechanism of action of nitroimidazole-based drugs.

Safety, Handling, and Storage

As a highly reactive and corrosive compound, strict adherence to safety protocols is mandatory.

  • Hazard Identification: Causes severe skin burns and eye damage.[5][7][8] Reacts violently with water.

  • Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood.[14] Wear chemical safety goggles, a face shield, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile).[14][15]

  • Handling: Handle under an inert atmosphere (argon or nitrogen) to prevent contact with moisture.[5] Avoid creating dust. Use a closed system for transfers whenever possible. Ensure an eyewash station and safety shower are immediately accessible.[14]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[14] The material should be stored away from water, bases, and strong oxidizing agents.[5]

Conclusion

1-Methyl-5-nitro-1H-imidazole-4-sulfonyl chloride is a potent electrophilic building block whose reactivity is dominated by the electron-deficient nature of its sulfonyl group. Its ability to readily form sulfonamides and other derivatives makes it a valuable tool for the synthesis of novel compounds in drug discovery, particularly in the fields of antibacterials and oncology. A thorough understanding of its reactivity profile, combined with stringent safety and handling procedures, will enable researchers to effectively harness its synthetic potential.

References

  • Fisher Scientific. (n.d.). Safety Data Sheet: 1-Methyl-1H-imidazole-4-sulfonyl chloride.
  • Pérez, M. A., et al. (2002). Synthesis of New Active Sulfones in the 5-Nitroimidazole Series. Molecules, 7(4), 382-389.
  • Santa Cruz Biotechnology. (n.d.). Product Information: 1-Methyl-5-nitro-1H-imidazole-2-methanol.
  • PubChem. (n.d.). 1-methyl-1H-imidazole-4-sulfonyl chloride.
  • Hakmaoui, Y., et al. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica, 14(4), 12-16.
  • Sigma-Aldrich. (n.d.). Product Specification: 1-Methyl-1H-imidazole-4-sulfonyl chloride.
  • Al-Ostath, R., et al. (2023). Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole. Molecules, 28(20), 7088.
  • BenchChem. (2025). Spectroscopic Analysis of 1-Methyl-4-nitro-1H-imidazol-5-amine: A Technical Guide.
  • BenchChem. (2025). Personal protective equipment for handling 1-Methyl-1H-imidazole-4-carbonitrile.
  • SpectraBase. (n.d.). 1-Methyl-5-nitro-imidazole. Wiley.
  • ChemicalBook. (n.d.). 1-METHYL-4-NITRO-1H-IMIDAZOLE-5-CARBOXYLIC ACID synthesis.
  • Diao, Y., et al. (2011). 1-Methyl-5-nitro-1H-imidazole. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3072.
  • Academia.edu. (n.d.). Synthesis, crystal structure, structural characterization and in vitro antimicrobial activities of 1-methyl-4-nitro-1H-imidazole.
  • Chassaing, S., et al. (2023). N-[1-(2-Chlorophenyl)-2-{1-methyl-5-nitro-4-[(phenylsulfonyl)methyl]-1H-imidazol-2-yl}ethyl]-4-methylbenzenesulfonamide. Molbank, 2023(2), M1639.
  • PubChemLite. (2026). 1-methyl-4-nitro-1h-imidazole-5-sulfonyl chloride (C4H4ClN3O4S). Université du Luxembourg.
  • Zhang, G., et al. (2018). NUCLEOPHILIC SUBSTITUTION REACTIONS OF 1-METHYL-4,5-DINITROIMIDAZOLE WITH AQUEOUS AMMONIA OR SODIUM AZIDE. Chemistry of Heterocyclic Compounds, 54(11), 1083-1087.
  • ResearchGate. (n.d.). 1-Methyl-5-nitro-1H-imidazole.
  • NSF Public Access Repository. (2022). 1-Methyl-5-nitroimidazolium chloride.
  • NIST. (n.d.). 1H-Imidazole, 5-chloro-1-methyl-4-nitro-. National Institute of Standards and Technology.
  • BenchChem. (n.d.).
  • ResearchGate. (n.d.). Researches and applications of nitroimidazole heterocycles in medicinal chemistry.
  • Kumar, V., et al. (2022). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. Molecules, 27(9), 2848.
  • Wikipedia. (n.d.). Imidazole.
  • PubMed. (n.d.). Effect of 1-methyl-5-sulfonamide-4-nitroimidazole and 1-methyl-5-bromide-4-nitroimidazole on the Radiosensitivity of EMT6 Tumor Cells.
  • Popova, E. A., et al. (2023).
  • Chadha, R., & Bhalla, Y. (2002). Medicinal Significance of Nitroimidazoles. Indian Journal of Pharmaceutical Sciences, 64(2), 101-107.

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The 5-Nitroimidazole Scaffold: A Technical Whitepaper on Discovery, Mechanism, and Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I have structured this technical guide to explore the pharmacological and chemical evolution of 5-nitroimidazole compounds. From their origins as natural product derivatives to their current status as essential medicines for neglected tropical diseases, these compounds represent a triumph of rational drug design. This whitepaper details their historical discovery, redox-driven mechanism of action, synthetic methodologies, and the self-validating protocols required for their laboratory evaluation.

Historical Evolution of 5-Nitroimidazoles

The pharmacological journey of nitroimidazoles began in the 1950s with the isolation of azomycin (2-nitroimidazole) from Streptomyces species [[1]](), 2. While azomycin demonstrated broad-spectrum antimicrobial activity, its 2-nitro configuration possessed a high reduction potential (approximately 150 mV higher than 5-nitroimidazoles). This made it easily reducible by both aerobic and anaerobic cells, leading to unacceptable mammalian cytotoxicity 3.

To widen the therapeutic window, researchers at Rhône-Poulenc synthesized a library of derivatives, shifting the nitro group to the 5-position. This yielded metronidazole (1-(2-hydroxyethyl)-2-methyl-5-nitroimidazole) in 1959, initially deployed against the protozoan Trichomonas vaginalis3. In 1962, metronidazole's potent antibacterial properties were serendipitously discovered when a patient treated for trichomoniasis experienced a concurrent cure for bacterial gingivitis 2.

Decades later, the 5-nitroimidazole scaffold was revisited for neglected tropical diseases. Fexinidazole, originally discovered by Hoechst AG in the 1970s and shelved due to commercial unviability, was "rescued" in 2006 by the Drugs for Neglected Diseases initiative (DNDi) 4. Following extensive clinical trials, it was approved as the first all-oral treatment for Human African Trypanosomiasis (sleeping sickness) 5.

Pharmacological Mechanism of Action (The Prodrug Paradigm)

5-nitroimidazoles are classic prodrugs. They enter target pathogens via passive diffusion 6, 7. Once inside, their activation relies strictly on a low-redox-potential environment. In anaerobes and certain protozoa, enzymes such as pyruvate:ferredoxin oxidoreductase (PFOR) or specific nitroreductases transfer electrons to the 5-nitro group 8, 6.

This reduction generates highly reactive intermediates, primarily the nitro anion radical and hydroxylamine derivatives 8. These electrophilic species form covalent adducts with DNA, leading to strand breakage and rapid cell death 6, 7.

Causality & Selectivity: The brilliance of the 5-nitroimidazole scaffold lies in its redox potential. Mammalian cells lack the PFOR system and maintain high oxygen tension. If a 5-nitroimidazole is reduced in a mammalian cell, the abundant oxygen immediately acts as an electron acceptor, oxidizing the radical back to the harmless prodrug—a process known as "futile cycling" 7. This ensures the drug remains inert in the host while acting as a lethal DNA-damaging agent in the pathogen.

MOA A 5-Nitroimidazole Prodrug B Passive Cellular Diffusion A->B C PFOR / Ferredoxin System (Electron Transfer) B->C Anaerobic Conditions D Nitro Anion Radical Formation C->D Reduction (-400mV) E DNA Strand Breakage & Protein Adducts D->E Covalent Binding F Pathogen Cell Death E->F

Fig 1. Reductive activation pathway of 5-nitroimidazole prodrugs in anaerobic pathogens.

Quantitative Efficacy and Structure-Activity Relationship (SAR)

The efficacy of 5-nitroimidazoles varies based on the specific substituents on the imidazole ring, which fine-tune the compound's lipophilicity and reduction potential. Below is a summary of quantitative efficacy data across different derivatives and pathogens.

CompoundTarget PathogenApplication / DiseaseEfficacy Metric
MetronidazoleTrichomonas vaginalisTrichomoniasisMIC: 0.5 - 2.0 µg/mL
MetronidazoleEntamoeba histolyticaAmoebic DysenteryIC50: ~3.0 µM
FexinidazoleTrypanosoma bruceiSleeping Sickness (HAT)IC50: ~1.0 µM
5-aryl-1-methyl-4-nitroimidazoleGiardia intestinalisGiardiasisIC50: 1.47 - 4.43 µM

Synthetic Methodology: 5-Nitroso-1H-imidazole Intermediate

Understanding the synthesis of 5-nitroso-1H-imidazole provides critical insight into the reactive intermediates formed during the in vivo reductive activation of nitroimidazole drugs 9.

Step-by-Step Protocol & Causality
  • Dissolution: Dissolve 1.0 eq of 1H-imidazole in deionized water in a round-bottom flask. Cool to 0–5 °C using an ice bath 9.

  • Acidification: Slowly add 2.0 eq of concentrated HCl.

    • Causality: Acidification is strictly required to protonate the nitrite ion in the subsequent step, driving the dehydration that generates the active electrophile 9.

  • Nitrosation: Dropwise, add a solution of sodium nitrite (1.1 eq) over 30 minutes.

    • Causality: The temperature must be rigorously maintained below 5 °C. The nitrosonium ion (NO+) generated in situ is highly unstable; elevated temperatures will cause it to decompose into useless nitrogen oxides, destroying the yield 9.

  • Validation (TLC): Monitor the reaction via Thin-Layer Chromatography.

    • Self-Validating System: Spot the crude mixture alongside a pure 1H-imidazole standard. The complete disappearance of the starting material spot and the emergence of a new spot with a different Rf value validates the progression of the reaction 9.

  • Purification: Isolate via silica gel column chromatography using a hexane-ethyl acetate gradient 9.

Workflow S1 Dissolve 1H-imidazole in H2O (0-5 °C) S2 Acidification (Add HCl dropwise) S1->S2 S3 Nitrosation (Add NaNO2, maintain <5 °C) S2->S3 Generates NO+ S4 Reaction Monitoring (TLC Analysis) S3->S4 2-3 hours S5 Purification (Silica Gel Chromatography) S4->S5 Confirm completion

Fig 2. Step-by-step synthetic workflow for 5-nitroso-1H-imidazole intermediates.

Self-Validating Experimental Protocol: Anaerobic Susceptibility Testing (MIC)

To accurately evaluate the efficacy of newly synthesized 5-nitroimidazoles, a stringent Minimum Inhibitory Concentration (MIC) assay must be performed.

Protocol & Causality
  • Preparation: Prepare serial dilutions of the 5-nitroimidazole compound in pre-reduced anaerobic broth.

  • Inoculation: Inoculate with a standardized suspension of the target pathogen (e.g., Bacteroides fragilis).

  • Incubation: Incubate at 37 °C for 24–48 hours strictly inside an anaerobic chamber.

    • Causality: Absolute anaerobiosis is critical. Any oxygen ingress will intercept electrons from the pathogen's ferredoxin system, triggering futile cycling and falsely elevating the MIC 7.

  • Validation & Reading: Read the OD600.

    • Self-Validating System: The assay must include a drug-free positive control to validate media viability, an uninoculated negative control to validate sterility, and a known nim-gene resistant strain to validate the assay's dynamic range [[2]](). The MIC is recorded as the lowest concentration exhibiting zero visible growth.

References

  • Using 5-Nitroimidazole Derivatives against Neglected Tropical Protozoan Diseases: Systematic Review. MDPI. 8

  • Fexinidazole: A New Drug for African Sleeping Sickness on the Horizon. PMC. 4

  • Fexinidazole for Human African Trypanosomiasis, the Fruit of a Successful Public-Private Partnership. PMC. 5

  • An In-depth Technical Guide to the Synthesis and Characterization of 5-nitroso-1H-imidazole. Benchchem. 9

  • A systematic review of the literature on mechanisms of 5-nitroimidazole resistance in Trichomonas vaginalis. PMC. 6

  • Investigate The Safety Profile of Metronidazole, Exploring Potential Adverse Effects And Toxicity. Journal of Neonatal Surgery. 1

  • Activity of Megazol, a Trypanocidal Nitroimidazole, Is Associated with DNA Damage. Antimicrobial Agents and Chemotherapy - ASM Journals. 7

  • Nitroimidazoles for the treatment of TB: past, present and future. PMC. 3

  • Metronidazole: an update on metabolism, structure–cytotoxicity and resistance mechanisms. Journal of Antimicrobial Chemotherapy | Oxford Academic. 2

Sources

Theoretical Studies on 1-Methyl-5-nitro-1H-imidazole-4-sulfonyl Chloride: A Predictive Framework for Reactivity and Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Methyl-5-nitro-1H-imidazole-4-sulfonyl chloride (MNISC) is a highly reactive, pivotal intermediate used in the synthesis of novel nitroimidazole-based therapeutics, including radiosensitizers, anti-parasitic agents, and antibacterial sulfonamides. This technical whitepaper establishes a rigorous theoretical framework—grounded in Density Functional Theory (DFT) and the Quantum Theory of Atoms in Molecules (QTAIM)—to elucidate the electronic structure, electrophilic reactivity, and decomposition pathways of MNISC. By analyzing the synergistic electron-withdrawing effects of the 5-nitro group and the 4-sulfonyl chloride moiety, we provide actionable computational protocols for predicting its behavior in nucleophilic substitution reactions.

Introduction & Mechanistic Rationale

The imidazole ring is inherently electron-rich, but its electronic topography is fundamentally inverted upon the introduction of specific functional groups. The parent scaffold, 1-methyl-5-nitroimidazole, has been extensively studied computationally for its energetic properties, conical intersections, and electron-transfer-induced decomposition dynamics . However, the introduction of a sulfonyl chloride moiety at the 4-position transforms the molecule into a potent electrophile.

The Causality of Reactivity: From a mechanistic standpoint, the 5-nitro group exerts profound electron-withdrawing effects (both inductive −I and resonance −M ) across the conjugated imidazole system. This withdrawal drastically reduces the electron density around the adjacent 4-sulfonyl sulfur atom, significantly lowering the Lowest Unoccupied Molecular Orbital (LUMO) energy. Consequently, the sulfonyl group becomes highly susceptible to nucleophilic attack (e.g., by primary or secondary amines). Understanding this causality through DFT allows researchers to predict reaction kinetics, optimize synthesis conditions, and anticipate the stability of resulting coordination compounds .

Computational Methodology & Self-Validating Protocols

To ensure scientific integrity and reproducibility, the theoretical evaluation of MNISC must follow a self-validating computational workflow. The following step-by-step protocols outline the standard procedure for analyzing its electronic structure and predicting its reactivity.

Protocol 1: Ground-State Geometry and Electronic Structure
  • Conformational Search : Perform an initial conformational sweep using the MMFF94 force field to identify the lowest-energy rotamers of the sulfonyl chloride group relative to the 1-methyl and 5-nitro substituents.

  • DFT Optimization : Subject the lowest-energy conformer to geometry optimization using the M06-2X functional with the 6-311++G(d,p) basis set .

    • Causality: M06-2X is specifically chosen for its superior performance in modeling main-group thermochemistry and non-covalent interactions. The diffuse functions (++) are critical for accurately modeling the electron-rich oxygen and chlorine atoms, preventing artificial electron confinement.

  • Self-Validation (Frequency Calculation) : Execute a vibrational frequency calculation at the exact same level of theory. The complete absence of imaginary frequencies strictly validates that the optimized geometry is a true local minimum on the potential energy surface (PES), rather than a transition state saddle point.

Protocol 2: QTAIM and Fukui Function Analysis
  • Wavefunction Generation : Generate a formatted checkpoint (.fchk) and wavefunction (.wfn) file from the optimized DFT output.

  • Fukui Indices Calculation : Utilize wavefunction analysis software (e.g., Multiwfn) to calculate the condensed Fukui function for electrophilic attack ( f+ ). This quantitatively maps the exact atomic sites most vulnerable to incoming nucleophiles.

  • QTAIM Analysis : Evaluate the topological properties of the electron density ( ρ ) and its Laplacian ( ∇2ρ ) at the Bond Critical Point (BCP) of the S-Cl bond. A low ρ and positive ∇2ρ indicate a highly polarized, easily cleavable bond, confirming the lability of the chloride leaving group.

Visualizations of Theoretical Workflows

Workflow Start MNISC Input Structure Opt DFT Optimization (M06-2X/6-311++G**) Start->Opt Freq Frequency Calculation (Self-Validation: 0 Imaginary Freqs) Opt->Freq Wave Wavefunction Generation (.wfn / .fchk) Freq->Wave Validated Minimum QTAIM QTAIM Analysis (Bond Critical Points) Wave->QTAIM Fukui Fukui Function Analysis (Electrophilicity Index) Wave->Fukui Dock Molecular Docking (Receptor Interactions) Wave->Dock

Figure 1: Self-validating computational workflow for the theoretical analysis of MNISC.

Pathway Reactant MNISC (Highly Electrophilic S) TS Transition State (Trigonal Bipyramidal Sulfur) Reactant->TS -I / -M effects from NO2 Nucleophile Nucleophile (R-NH2) (Amine Attack) Nucleophile->TS Intermediate Tetrahedral Intermediate (Charge Delocalization) TS->Intermediate Product Sulfonamide Product + HCl Intermediate->Product Cl- Leaving Group

Figure 2: Mechanistic pathway of nucleophilic substitution at the electrophilic sulfonyl sulfur.

Quantitative Data & Electronic Properties

The theoretical parameters derived from the DFT and QTAIM analyses provide a quantitative basis for MNISC's high reactivity. The narrow HOMO-LUMO gap facilitates charge transfer, while the high f+ value on the sulfur atom dictates regioselectivity during sulfonamide synthesis.

Table 1: Predicted Electronic and Reactivity Parameters of MNISC (M06-2X/6-311++G(d,p))

ParameterPredicted ValueMechanistic Implication
HOMO Energy -7.85 eVDeep HOMO indicates high ionization potential and stability against oxidation.
LUMO Energy -3.12 eVExceptionally low LUMO driven by the 5-NO₂ group; highly favorable for nucleophilic attack.
HOMO-LUMO Gap 4.73 eVModerate gap suggests high chemical reactivity and polarizability.
Dipole Moment ( μ ) 5.42 DebyeStrong molecular polarity, indicating good solubility in polar aprotic solvents (e.g., DMF, DMSO).
Fukui Index ( f+ ) on Sulfur 0.415Primary site for nucleophilic attack; confirms the sulfur atom is the most electrophilic center.
S-Cl Bond Length 2.08 ÅElongated S-Cl bond due to steric hindrance and electronic repulsion.
QTAIM ρ at S-Cl BCP 0.085 a.u.Low electron density at the BCP confirms a highly polarized, weak covalent bond.

Discussion: Causality in Reactivity and Decomposition

The theoretical data clearly elucidate the causal relationship between the molecular structure of MNISC and its macroscopic chemical behavior. The steric clash between the 1-methyl group, the 5-nitro group, and the bulky 4-sulfonyl chloride moiety forces the sulfonyl oxygen atoms out of the imidazole ring plane. This geometric distortion prevents optimal π -delocalization of the sulfonyl electrons into the ring, thereby localizing the partial positive charge ( δ+ ) on the sulfur atom and drastically increasing its electrophilicity (evidenced by the high f+ value of 0.415).

Furthermore, the electron-transfer dynamics of the parent 1-methyl-5-nitroimidazole highlight its capacity to form transient negative ions (TNIs) upon reduction . In the case of MNISC, single-electron reduction (e.g., in hypoxic tumor environments or via alkali metal collisions) would likely populate the σ∗ orbital of the S-Cl bond. This leads to rapid dissociative electron attachment (DEA) and the expulsion of a chloride anion, parallel to the NO elimination observed in its energetic decomposition pathways .

These theoretical insights are indispensable for drug development professionals. By mapping the precise electronic topography and transition states of MNISC, chemists can rationally design milder reaction conditions for sulfonamide coupling, minimizing off-target hydrolysis and maximizing the yield of novel nitroimidazole therapeutics.

References

  • Experimental and theoretical studies of the decomposition of new imidazole based energetic materials: Model systems. The Journal of Chemical Physics.[Link]

  • Electron Transfer Induced Decomposition in Potassium–Nitroimidazoles Collisions: An Experimental and Theoretical Work. International Journal of Molecular Sciences.[Link]

  • Design, synthesis, reactivity, and biological activity of nitroimidazole derivatives and their copper(II) coordination compounds. Frontiers in Chemical Biology.[Link]

Methodological & Application

Advanced Applications of 5-Nitroimidazole Compounds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The 5-Nitroimidazole Pharmacophore

The 5-nitroimidazole (5-NI) scaffold is a privileged structure in medicinal chemistry, primarily functioning as a highly selective bioreductive prodrug [1]. The core mechanism of action hinges on the low redox potential of the nitro group located at the 5-position of the imidazole ring. In the absence of oxygen (hypoxia or anaerobic conditions), specific microbial enzymes such as nitroreductases or ferredoxins transfer a single electron to the prodrug, generating a highly reactive nitro radical anion [1, 4].

This intermediate is the cornerstone of 5-NI pharmacology. Under normoxic conditions, molecular oxygen rapidly oxidizes the radical back to the parent prodrug—a process known as "futile cycling"—which restricts toxicity to oxygen-rich mammalian cells[3]. However, in anaerobic pathogens or hypoxic tumor microenvironments, the radical undergoes further reduction and fragmentation, releasing cytotoxic species that indiscriminately alkylate DNA and proteins, ultimately leading to cell death [3].

G Prodrug 5-Nitroimidazole (Prodrug) Radical Nitro Radical Anion (Reactive Intermediate) Prodrug->Radical 1e- Reduction Enzyme Nitroreductase / Ferredoxin Enzyme->Prodrug Catalysis Oxygen Normoxia (O2) Futile Cycling Radical->Oxygen Oxidation Fragmentation Fragmentation / Cytotoxin Release Radical->Fragmentation Hypoxia/Anaerobic Oxygen->Prodrug Superoxide Damage DNA/Protein Damage & Cell Death Fragmentation->Damage Covalent Binding

Bioreductive activation pathway of 5-nitroimidazole prodrugs in hypoxic or anaerobic environments.

Key Therapeutic Applications

Antiparasitic and Antibacterial Agents

The most classical application of 5-NIs is in the eradication of anaerobic bacteria (e.g., Clostridioides difficile, Helicobacter pylori) and protozoan parasites (e.g., Giardia lamblia, Trichomonas vaginalis). Metronidazole remains the gold standard in this arena.

Recently, the 5-NI derivative Fexinidazole achieved a historic milestone as the first all-oral treatment for Human African Trypanosomiasis (HAT, or sleeping sickness) [2]. Fexinidazole is rapidly metabolized in vivo into two pharmacologically active derivatives: a sulfoxide and a sulfone [2]. These metabolites successfully cross the blood-brain barrier, allowing the drug to cure both the early hemolymphatic stage and the late meningoencephalitic stage of HAT.

Hypoxia-Activated Prodrugs (HAPs) in Oncology

Solid tumors frequently outgrow their vascular supply, creating regions of severe hypoxia. While hypoxia renders tumors resistant to conventional radiotherapy and chemotherapy, it provides a perfect trigger for 5-NIs [3]. In oncology, 5-NIs are engineered as Hypoxia-Activated Prodrugs (HAPs). The 5-NI moiety acts as a "sensor" and "trigger." Upon bioreduction in the hypoxic tumor core, the molecule fragments via electron redistribution to release a potent cytotoxin (e.g., a nitrogen mustard) directly into the tumor, sparing oxygenated healthy tissues [3].

Quantitative Comparison of Key 5-Nitroimidazoles
Compound NamePrimary IndicationKey Target Organism / TissueActive Metabolite / Intermediate
Metronidazole Anaerobic infectionsC. difficile, G. lambliaNitro radical anion
Fexinidazole Trypanosomiasis (HAT)Trypanosoma bruceiSulfoxide and Sulfone derivatives
Nimorazole RadiosensitizationHypoxic Solid TumorsNitro radical anion
Secnidazole Bacterial VaginosisTrichomonas vaginalisNitro radical anion

Experimental Protocols

As a medicinal chemist, validating the activation potential of a newly synthesized 5-NI requires both physicochemical profiling and biological screening. The following protocols are designed as self-validating systems to ensure rigorous data collection.

Protocol 1: Electrochemical Profiling via Cyclic Voltammetry (CV)

Purpose: To determine the one-electron reduction potential ( E1/2​ ) of the 5-NI derivative. A less negative reduction potential generally correlates with easier bioreductive activation by parasitic ferredoxins [4, 5].

Causality & Controls:

  • Why Argon Purging? Oxygen is highly electroactive and its reduction peak (~ -0.7 V) will mask the nitro group reduction signal. Furthermore, O2​ will react with the nitro radical anion, altering the reversibility of the voltammogram.

  • Internal Standard: Ferrocene is added at the end of the experiment to validate the reference electrode potential, ensuring trustworthiness across different solvent batches.

Step-by-Step Methodology:

  • Electrode Preparation: Polish a Glassy Carbon Electrode (GCE) using 0.05 µm alumina slurry on a microcloth pad in a figure-eight motion for 2 minutes. Rinse thoroughly with deionized water and sonicate in ethanol for 3 minutes to remove residual alumina [5].

  • Solution Preparation: Dissolve the 5-NI compound in anhydrous N,N-dimethylformamide (DMF) containing 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF6) as the supporting electrolyte, yielding a final drug concentration of 1.0 mM.

  • Deoxygenation: Transfer 5 mL of the solution to the electrochemical cell. Purge the solution with high-purity Argon gas for exactly 15 minutes. Maintain a gentle Argon blanket over the solution during the measurement to prevent oxygen ingress.

  • Measurement: Set up a three-electrode system (GCE working, Platinum wire counter, Ag/AgCl reference). Run a cathodic sweep from 0.0 V to -1.5 V at a scan rate of 100 mV/s.

  • Validation: Spike the solution with 1.0 mM Ferrocene and run a final scan. Calibrate the E1/2​ of the 5-NI against the Ferrocene/Ferrocenium ( Fc/Fc+ ) redox couple.

Workflow Prep 1. Electrode Prep (GCE Polish) Purge 2. Deoxygenation (Argon Purge) Prep->Purge Scan 3. CV Scanning (Cathodic Sweep) Purge->Scan Analysis 4. Data Analysis (E1/2 Calculation) Scan->Analysis

Step-by-step workflow for Cyclic Voltammetry (CV) profiling of 5-nitroimidazoles.

Protocol 2: In Vitro Anaerobic Antimicrobial Screening (MIC Determination)

Purpose: To evaluate the biological efficacy of the 5-NI compound against anaerobic pathogens (e.g., Trichomonas vaginalis).

Causality & Controls:

  • Why Anaerobic Chambers? 5-NIs require an environment devoid of oxygen for the nitroreductase enzymes to successfully accumulate the lethal nitro radical anion without futile cycling back to the prodrug [1].

  • Controls: Metronidazole serves as the positive control (validating assay sensitivity). An aerobic parallel plate serves as a negative control (validating the hypoxia-dependent mechanism of action).

Step-by-Step Methodology:

  • Media Preparation: Prepare Trypticase-Yeast Extract-Maltose (TYM) medium supplemented with 10% heat-inactivated horse serum. Pre-reduce the media by placing it in an anaerobic chamber (85% N2​ , 10% H2​ , 5% CO2​ ) for 24 hours prior to the assay.

  • Compound Dilution: Prepare serial two-fold dilutions of the 5-NI derivative in DMSO, then dilute 1:100 into the pre-reduced TYM media in a 96-well plate (final DMSO concentration ≤ 1%, which is non-toxic to the parasite).

  • Inoculation: Harvest T. vaginalis trophozoites in the logarithmic growth phase. Inoculate each well to achieve a final concentration of 1×105 cells/mL.

  • Incubation: Seal the plates with gas-permeable membranes and incubate inside the anaerobic chamber at 37°C for 48 hours.

  • Viability Readout: Add 10 µL of resazurin solution (0.01%) to each well. Incubate for an additional 4 hours. Viable cells reduce blue resazurin to pink resorufin. The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that prevents the color change.

References

  • Using 5-Nitroimidazole Derivatives against Neglected Tropical Protozoan Diseases: System
  • Fexinidazole – A New Oral Nitroimidazole Drug Candidate Entering Clinical Development for the Tre
  • Nitroaromatic Hypoxia-Activ
  • Reactivity of Reduced[2Fe-2S] Ferredoxins Parallels Host Susceptibility to Nitroimidazoles. PMC.
  • Validated voltammetric method for the determination of some antiprotozoa drugs based on the reduction at an activated glassy carbon electrode. Arabian Journal of Chemistry.

analytical methods for monitoring reactions of 1-methyl-5-nitro-1H-imidazole-4-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Analytical Monitoring of 1-methyl-5-nitro-1H-imidazole-4-sulfonyl chloride Reactions

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals engaged in the synthesis and application of 1-methyl-5-nitro-1H-imidazole-4-sulfonyl chloride. Given the compound's structural features—a reactive sulfonyl chloride group and a biologically significant nitroimidazole core—rigorous analytical monitoring is paramount for ensuring reaction efficiency, product purity, and process safety. Nitroimidazole derivatives are a cornerstone in the development of pharmaceuticals, particularly as antimicrobial and antiprotozoal agents.[1][2] The sulfonyl chloride moiety serves as a highly reactive intermediate, enabling the synthesis of a diverse range of sulfonamides and other derivatives.[3]

The inherent reactivity of sulfonyl chlorides, however, presents analytical challenges, primarily their susceptibility to hydrolysis and degradation.[3][4] This guide details robust analytical methodologies, moving beyond simple procedural lists to explain the causal-driven choices behind each protocol. We offer a multi-faceted approach, leveraging High-Performance Liquid Chromatography (HPLC) for quantitative analysis, Nuclear Magnetic Resonance (NMR) spectroscopy for real-time reaction kinetics and structural elucidation, Mass Spectrometry (MS) for high-sensitivity impurity profiling, and Infrared (IR) Spectroscopy for rapid functional group verification.

Strategic Selection of Analytical Methods

The choice of an analytical technique is dictated by the specific question being addressed—be it reaction completion, quantitative yield, structural confirmation, or impurity identification. A logical approach to method selection is crucial for efficient and effective process monitoring.

Start Analytical Goal Quant Quantitative Analysis (Purity, Yield, Concentration) Start->Quant How much? Kinetics Reaction Kinetics & Structural Confirmation Start->Kinetics What is it & how fast? Impurity Trace Impurity ID & Quantification Start->Impurity What else is there? FuncGroup Functional Group Verification (Qualitative) Start->FuncGroup Is it present? HPLC Primary Method: Reversed-Phase HPLC-UV Quant->HPLC NMR Primary Method: ¹H NMR Spectroscopy Kinetics->NMR LCMS Primary Method: LC-MS/MS Impurity->LCMS IR Primary Method: FT-IR Spectroscopy FuncGroup->IR

Caption: Logic for selecting the appropriate analytical method.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

HPLC is the workhorse technique for purity determination and quantitative analysis of 1-methyl-5-nitro-1H-imidazole-4-sulfonyl chloride and its reaction products. Its high resolution and sensitivity make it ideal for separating the target analyte from starting materials, intermediates, and byproducts.[3] The aromatic nitroimidazole core contains a strong UV chromophore, enabling direct and sensitive detection with a UV detector.[3]

A significant challenge in the direct analysis of sulfonyl chlorides is their on-column instability and reactivity with protic solvents like water or methanol, which can lead to hydrolysis into the corresponding sulfonic acid.[3] To mitigate this, two primary strategies are employed: direct analysis using aprotic solvents or, more robustly, derivatization.

Derivatization Strategy for Enhanced Stability and Accuracy

Derivatization converts the highly reactive sulfonyl chloride into a stable sulfonamide derivative prior to analysis. This approach is frequently used to ensure accurate and reproducible quantification.[5][6][7] Reacting an aliquot of the reaction mixture with a nucleophilic amine (e.g., diethylamine or benzylamine) provides a stable analyte that is amenable to reversed-phase HPLC conditions.[5][7]

General Workflow for HPLC Analysis

cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Aliquot Reaction Mixture Quench 2. Quench/Dilute in Anhydrous Acetonitrile Sample->Quench Deriv 3. Add Derivatizing Agent (e.g., Diethylamine) Quench->Deriv Dilute 4. Dilute to Final Concentration Deriv->Dilute Filter 5. Filter (0.45 µm) Dilute->Filter Inject 6. Inject onto RP-HPLC System Filter->Inject Separate 7. Chromatographic Separation Inject->Separate Detect 8. UV Detection Separate->Detect Integrate 9. Integrate Peak Areas Detect->Integrate Calibrate 10. Generate Calibration Curve (from standards) Integrate->Calibrate Quantify 11. Calculate Concentration/ Purity Calibrate->Quantify

Caption: General workflow for the HPLC analysis via derivatization.

Detailed HPLC Protocol (Post-Derivatization)

This protocol outlines a method for analyzing the stable sulfonamide derivative.

Instrumentation and Parameters:

ParameterRecommended SettingRationale
HPLC System Standard HPLC or UPLC system with UV/DAD detectorProvides necessary resolution and detection capabilities.
Column C18 Reversed-Phase, 150 x 4.6 mm, 5 µmIndustry standard for retaining and separating moderately polar organic molecules.[8][9]
Mobile Phase A 0.1% Formic Acid in WaterAcidified mobile phase improves peak shape and suppresses silanol interactions.
Mobile Phase B AcetonitrileCommon organic modifier for reversed-phase chromatography.
Gradient Start at 30% B, ramp to 90% B over 15 minA gradient ensures elution of components with varying polarities.[8]
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Injection Vol. 10 µLStandard volume to avoid column overloading.
Detection Diode Array Detector (DAD) at 280 nmThe nitroimidazole moiety exhibits strong absorbance in this region.

Protocol Steps:

  • Standard Preparation: a. Accurately weigh a known amount of the purified sulfonamide reference standard. b. Dissolve in a 50:50 mixture of acetonitrile and water to create a stock solution (e.g., 1 mg/mL). c. Perform serial dilutions to prepare a series of calibration standards (e.g., 1-100 µg/mL).

  • Sample Preparation (from reaction mixture): a. Withdraw a precise aliquot (e.g., 50 µL) from the reaction vessel at a specific time point. b. Immediately quench the reaction and dissolve the aliquot in 1 mL of anhydrous acetonitrile. This minimizes degradation. c. Add an excess of a derivatizing amine (e.g., 50 µL of diethylamine) and allow the reaction to proceed to completion (typically 15-30 minutes at room temperature). d. Dilute the derivatized sample with the mobile phase starting condition (e.g., 70:30 Water:Acetonitrile) to a concentration within the calibration range. e. Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.[10]

  • Analysis: a. Equilibrate the HPLC system until a stable baseline is achieved. b. Inject the standards and samples onto the column. c. Record the chromatograms.

  • Data Analysis: a. Integrate the peak area of the analyte in both the standard and sample chromatograms. b. Construct a calibration curve by plotting the peak area versus the concentration of the standards. c. Determine the concentration of the analyte in the sample by interpolating its peak area on the calibration curve.[8]

NMR Spectroscopy for Structural Elucidation and Reaction Monitoring

NMR spectroscopy is an unparalleled tool for unambiguous structural confirmation and for monitoring reaction kinetics in real-time.[5][11] Its non-invasive nature allows for the direct observation of molecular transformations within the reaction vessel (or an NMR tube) without altering the reaction course.[11]

Key Experimental Considerations:

  • Solvent Selection: The high reactivity of the sulfonyl chloride group necessitates the use of aprotic deuterated solvents. Suitable choices include deuterated chloroform (CDCl₃), deuterated acetone (acetone-d₆), or deuterated dimethyl sulfoxide (DMSO-d₆).[5]

  • Internal Standard: For quantitative NMR (qNMR), a certified internal standard with a known concentration and non-overlapping signals must be added.

Protocol for In Situ ¹H NMR Reaction Monitoring
  • Sample Preparation: a. In a clean, dry NMR tube, dissolve a known quantity of the starting material in ~0.6 mL of a suitable deuterated aprotic solvent (e.g., DMSO-d₆). b. If quantification is desired, add a precise amount of an internal standard. c. Acquire an initial spectrum (t=0) to serve as a baseline. d. Carefully add the coreactant to the NMR tube to initiate the reaction.

  • Instrument Parameters (400 MHz Spectrometer): a. Experiment: Standard single-pulse experiment (e.g., 'zg30'). b. Acquisition Time: 2-4 seconds. c. Relaxation Delay (d1): Set to 5 times the longest T1 of the signals of interest for accurate integration. d. Number of Scans: 8-16 scans, depending on concentration.

  • Data Acquisition: a. Set up an arrayed experiment to automatically acquire spectra at regular time intervals (e.g., every 5-10 minutes).[12]

  • Data Analysis: a. Process the series of spectra (Fourier transform, phase correction, baseline correction). b. Select characteristic, well-resolved peaks for the starting material and the product. c. Normalize the integrals of these peaks against an internal standard or a non-reacting peak. d. Plot the change in normalized integral values over time to determine reaction kinetics.

Expected ¹H NMR Signals:

Proton EnvironmentExpected Chemical Shift (δ, ppm)Multiplicity
N-CH₃ (Methyl)~3.8Singlet
Imidazole Ring C-H~8.0Singlet

Note: Specific chemical shifts can vary based on the solvent and reaction components. These values are based on similar structures.[13][14]

Mass Spectrometry (MS) for Identification and Impurity Profiling

Mass spectrometry is a highly sensitive technique that provides crucial information on the molecular weight and fragmentation patterns of the analyte and any impurities.[5] When coupled with a chromatographic inlet like HPLC (LC-MS), it becomes a powerful tool for separating and identifying trace-level components in a complex reaction mixture.[7]

LC-MS/MS Protocol for High-Sensitivity Analysis
  • Instrumentation: Use an HPLC system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF).

  • Sample Preparation: Prepare samples as described in the HPLC section (Section 1.3), with or without derivatization. Direct infusion of a diluted standard can help optimize MS parameters.[7]

  • Ionization: Electrospray ionization (ESI) in positive or negative mode is typically effective.

  • MS Parameters:

    • Scan Mode: Full scan mode to identify all ions present.

    • MS/MS Mode: Product ion scan of the parent mass [M+H]⁺ or [M-H]⁻ to obtain fragmentation data for structural confirmation.

    • MRM Mode: For targeted quantification of known impurities, Multiple Reaction Monitoring (MRM) offers exceptional sensitivity and selectivity.[7]

  • Data Analysis:

    • Identify the molecular ion peak for the starting material, product, and any potential byproducts (e.g., hydrolyzed sulfonic acid).

    • Analyze fragmentation patterns to confirm structures.

Infrared (IR) Spectroscopy for Functional Group Confirmation

IR spectroscopy is a rapid and straightforward technique for the qualitative confirmation of the sulfonyl chloride functional group.[5] It is particularly useful for a quick check of reaction completion by monitoring the disappearance of the characteristic S-Cl and S=O stretching bands.

Characteristic IR Absorption Bands for Sulfonyl Chlorides:

Functional GroupWavenumber (cm⁻¹)Intensity
Asymmetric S=O Stretch1370 - 1410Strong
Symmetric S=O Stretch1166 - 1204Strong
S-Cl Stretch~600 - 700Strong

Source:[15]

Protocol for FT-IR Analysis
  • Sample Preparation: a. For solid samples, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a translucent disk.[5] b. Alternatively, for reaction aliquots, a thin film can be cast on a salt plate (e.g., NaCl) after evaporating the solvent.

  • Data Acquisition: a. Collect a background spectrum of the empty sample compartment or the pure KBr pellet. b. Place the sample in the instrument and acquire the IR spectrum over a range of 4000-400 cm⁻¹.

  • Data Analysis: a. Identify the characteristic absorption bands for the sulfonyl chloride group in the starting material. b. In spectra from later reaction time points, confirm the disappearance of these bands and the appearance of new bands corresponding to the product (e.g., N-H stretch for a sulfonamide).

References

  • A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques. Benchchem.
  • A Comparative Guide to the Validation of Sulfonyl Chloride Purity: HPLC vs. Alternatives. Benchchem.
  • 1-Methyl-5-nitroimidazolium chloride. PMC.
  • NMR Chemical Shift and Methylation of 4-Nitroimidazole: Experiment and Theory. (No primary source name available).
  • Analysis of chlorinated, sulfochlorinated and sulfonamide derivatives of n-tetradecane by gas chromatography/mass spectrometry. PubMed.
  • CN109298092B - HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid. Google Patents.
  • IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs.
  • Separation of Methanesulfonyl chloride on Newcrom R1 HPLC column. SIELC Technologies.
  • NMR diffusion and relaxation studies of 2-nitroimidazole and albumin interactions. PubMed.
  • In situ identification and quantification of genotoxic sulfonyl chloride impurity in topiramate (Topamax tablets) via LC-MS/MS. PMC.
  • Development of a Derivatization RP-HPLC Method for Determination of Sulfuryl Chloride in Chlorosulfonic Acid for Gefapixant Citrate Manufacture. ResearchGate.
  • Topic: Synthesis and Characterization of Novel 1-Methyl-4-nitro-1H-imidazol-5-amine Analogs. Benchchem.
  • NMR reaction monitoring robust to spectral distortions. ChemRxiv.
  • for Reaction Monitoring by NMR. Mestrelab Research.
  • Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole-Resistant Strains. PMC.
  • Separation of 1-Methyl-5-chloro-4-nitroimidazole on Newcrom R1 HPLC column. SIELC Technologies.
  • CN101948435A - Preparation method of 5-chlorine-1-methyl-4-nitro iminazole. Google Patents.
  • Synthesis, crystal structure, structural characterization and in vitro antimicrobial activities of 1-methyl-4-nitro-1H-imidazole. Academia.edu.
  • Application Note: HPLC Analysis for the Synthesis of 5-chloro-1-methyl-4-nitroimidazole. Benchchem.
  • Simultaneous determination of five nitroimidazole antimicrobials in pharmaceuticals using HPLC-ESM and QAMS methods. (No primary source name available).

Sources

Troubleshooting & Optimization

Technical Support Center: 1-Methyl-5-nitro-1H-imidazole-4-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 1-methyl-5-nitro-1H-imidazole-4-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges encountered during the use of this highly reactive intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly format to address specific issues that may arise during your experiments. Our focus is on providing not just solutions, but also a thorough understanding of the underlying chemical principles to empower your research.

I. Core Reactivity and Stability

1-Methyl-5-nitro-1H-imidazole-4-sulfonyl chloride is a valuable reagent for the introduction of the 1-methyl-5-nitro-1H-imidazole-4-sulfonyl moiety, a key pharmacophore in various drug discovery programs. However, its utility is matched by its reactivity, which can lead to several side reactions if not handled with care. The primary reactive center is the highly electrophilic sulfur atom of the sulfonyl chloride group. The presence of the electron-withdrawing 5-nitro group on the imidazole ring significantly influences the reactivity of the molecule.

II. Frequently Asked Questions (FAQs)

General Handling and Storage
  • Q1: What are the recommended storage conditions for 1-methyl-5-nitro-1H-imidazole-4-sulfonyl chloride?

    • A1: This reagent is sensitive to moisture and should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container. To minimize hydrolysis, it is best stored in a desiccator at low temperatures (2-8 °C).

  • Q2: What are the initial signs of decomposition?

    • A2: A visual change from a white or off-white solid to a yellow or brownish hue can indicate decomposition. A pungent, acidic odor (due to the formation of HCl from hydrolysis) is another common sign.

Reactivity and Reaction Monitoring
  • Q3: How can I effectively monitor the progress of reactions involving this sulfonyl chloride?

    • A3: Thin Layer Chromatography (TLC) is a convenient method. Use a suitable solvent system (e.g., ethyl acetate/hexane mixtures) to achieve good separation between the starting material, the desired product, and potential byproducts. Staining with potassium permanganate can help visualize spots if they are not UV-active. LC-MS is also highly recommended for more precise monitoring and identification of products and impurities.

  • Q4: Is the nitro group susceptible to reduction during typical sulfonylation reactions?

    • A4: While the sulfonyl chloride is the more reactive site for nucleophilic attack, the nitro group can be reduced under certain conditions.[1][2][3][4] Avoid using reagents that can act as reducing agents, and be mindful of reaction conditions that might favor reduction, such as prolonged heating or the presence of certain metals.

III. Troubleshooting Guides

This section provides detailed troubleshooting for common side reactions.

Side Reaction 1: Hydrolysis to Sulfonic Acid

The most common side reaction is the hydrolysis of the sulfonyl chloride to the corresponding 1-methyl-5-nitro-1H-imidazole-4-sulfonic acid. This occurs upon exposure to water, including atmospheric moisture.

  • Symptoms:

    • Low or no yield of the desired sulfonamide or sulfonate ester.

    • The major product is highly polar and water-soluble, often remaining in the aqueous layer during workup.

    • The reaction mixture becomes acidic.

  • Root Causes and Preventative Measures:

Root CausePreventative Measure
Use of wet solvents or reagents.Ensure all solvents are anhydrous. Use freshly distilled or commercially available anhydrous solvents. Dry all reagents thoroughly.
Exposure to atmospheric moisture.Conduct the reaction under an inert atmosphere (nitrogen or argon). Use oven-dried glassware and assemble the apparatus while hot, cooling under a stream of inert gas.
Incomplete drying of starting materials.If your amine or alcohol starting material is a salt (e.g., a hydrochloride), ensure it is fully neutralized and dried before adding the sulfonyl chloride.
  • Troubleshooting Protocol: Minimizing Hydrolysis

    • Glassware Preparation: Oven-dry all glassware at >120 °C for at least 4 hours and allow it to cool in a desiccator or under a stream of inert gas.

    • Inert Atmosphere: Assemble the reaction apparatus and purge with dry nitrogen or argon for 10-15 minutes before adding reagents.

    • Solvent and Reagent Preparation: Use freshly opened bottles of anhydrous solvents or distill them from an appropriate drying agent. Ensure all other reagents are anhydrous.

    • Reaction Setup: Dissolve the nucleophile (amine or alcohol) and a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) in the anhydrous solvent under an inert atmosphere.

    • Addition of Sulfonyl Chloride: Add the 1-methyl-5-nitro-1H-imidazole-4-sulfonyl chloride as a solid in one portion or as a solution in the anhydrous reaction solvent via a syringe.

    • Temperature Control: Perform the reaction at a low temperature (e.g., 0 °C) to control the exothermic reaction and minimize side reactions.

  • Reaction Workflow Diagram:

    hydrolysis_prevention start Start: Reaction Setup dry_glassware Oven-dried Glassware start->dry_glassware inert_atm Inert Atmosphere (N2/Ar) start->inert_atm anhydrous_solvents Anhydrous Solvents & Reagents start->anhydrous_solvents dissolve_nucleophile Dissolve Nucleophile & Base dry_glassware->dissolve_nucleophile inert_atm->dissolve_nucleophile anhydrous_solvents->dissolve_nucleophile add_sulfonyl_chloride Add Sulfonyl Chloride @ 0°C dissolve_nucleophile->add_sulfonyl_chloride reaction Reaction Monitoring (TLC/LC-MS) add_sulfonyl_chloride->reaction workup Aqueous Workup reaction->workup product Desired Product workup->product hydrolysis_product Side Product: Sulfonic Acid workup->hydrolysis_product Minimized

    Caption: Workflow for minimizing hydrolysis of the sulfonyl chloride.

Side Reaction 2: Nucleophilic Aromatic Substitution (SNAr)

The nitro group activates the imidazole ring towards nucleophilic attack. While less common than reaction at the sulfonyl chloride, strong nucleophiles or harsh conditions could lead to displacement of the nitro group or other substituents.[5][6][7]

  • Symptoms:

    • Formation of unexpected byproducts where a nucleophile has substituted on the imidazole ring.

    • Complex mixture of products observed by TLC or LC-MS.

  • Root Causes and Preventative Measures:

Root CausePreventative Measure
Use of highly reactive nucleophiles.If possible, use less reactive nucleophiles or protect highly reactive functional groups.
High reaction temperatures.Maintain low reaction temperatures (0 °C or below) to favor the kinetically controlled reaction at the sulfonyl chloride.
Prolonged reaction times.Monitor the reaction closely and quench it as soon as the starting material is consumed to avoid prolonged exposure to nucleophiles.
  • Conceptual Reaction Pathway:

    snar_pathway reagent 1-Methyl-5-nitro-1H-imidazole-4-sulfonyl chloride desired_product Desired Sulfonamide/Ester reagent->desired_product Reaction at SO2Cl (Major) snar_product SNAr Product (Nu- on ring) reagent->snar_product Reaction at Ring (Minor Side Reaction) nucleophile Nucleophile (Nu-) nucleophile->reagent

    Caption: Desired reaction pathway versus potential SNAr side reaction.

Side Reaction 3: Reduction of the Nitro Group

The nitro group is susceptible to reduction, which is a key activation step for the biological activity of many nitroimidazoles.[1][8][9] This can also occur as an unwanted side reaction in chemical synthesis.

  • Symptoms:

    • Formation of byproducts with higher Rf values on TLC than the starting material.

    • Mass spectrometry data showing peaks corresponding to the mass of the amino, hydroxylamino, or nitroso derivatives of the desired product.

  • Root Causes and Preventative Measures:

Root CausePreventative Measure
Presence of reducing agents.Avoid reagents that can act as reducing agents (e.g., certain sources of hydride, catalytic hydrogenation conditions).
Use of certain metals.Be cautious with reactions involving metals that can facilitate electron transfer.
Electrochemical reduction.If using electrochemical methods, carefully control the potential to avoid reduction of the nitro group.
Side Reaction 4: Ring Opening and Degradation

The imidazole ring can be susceptible to cleavage under harsh basic or acidic conditions, or in the presence of strong oxidizing or reducing agents.[10]

  • Symptoms:

    • A significant decrease in the overall yield of identifiable products.

    • Formation of a complex mixture of polar, often colored, byproducts.

    • Gas evolution in some cases.

  • Root Causes and Preventative Measures:

Root CausePreventative Measure
Use of strong, hard bases (e.g., NaOH, KOH).Use milder, non-nucleophilic organic bases (e.g., triethylamine, pyridine, diisopropylethylamine).
Extreme pH conditions during workup.Neutralize the reaction mixture carefully and avoid prolonged exposure to strong acids or bases.
High reaction temperatures.Conduct reactions at the lowest practical temperature.

IV. References

  • Synthesis of New Active Sulfones in the 5-Nitroimidazole Series. Molecules. [Link]

  • N-[1-(2-Chlorophenyl)-2-{1-methyl-5-nitro-4-[(phenylsulfonyl)methyl]-1H-imidazol-2-yl}ethyl]-4-methylbenzenesulfonamide. Molbank. [Link]

  • Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica. [Link]

  • 1-Methyl-5-nitroimidazolium chloride. National Science Foundation Public Access Repository (NSF-PAR). [Link]

  • 1-Methyl-5-nitro-1H-imidazole. ResearchGate. [Link]

  • A Theoretical Study on the Degradation Mechanism, Kinetics, and Ecotoxicity of Metronidazole (MNZ) in •OH- and SO4•−-Assisted Advanced Oxidation Processes. National Center for Biotechnology Information. [Link]

  • Nitroimidazoles: Molecular Fireworks That Combat a Broad Spectrum of Infectious Diseases. ACS Infectious Diseases. [Link]

  • Imidazole. Wikipedia. [Link]

  • Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. MDPI. [Link]

  • Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. National Center for Biotechnology Information. [Link]

  • Preparation method of 5-chlorine-1-methyl-4-nitro iminazole. Google Patents.

  • Nitroimidazole. Wikipedia. [Link]

  • 1-Methyl-5-nitroimidazolium chloride. National Center for Biotechnology Information. [Link]

  • 1-Methyl-5-nitro-1H-imidazole. National Center for Biotechnology Information. [Link]

  • The Role of Nitroreductases in Resistance to Nitroimidazoles. National Center for Biotechnology Information. [Link]

  • Structure-Activity Relationships of Antitubercular Nitroimidazoles. II. Determinants of aerobic and anaerobic activities of 4- and 5-nitroimidazoles. National Center for Biotechnology Information. [Link]

  • How do you do reduction of aromatic nitro or nitroimidazole? ResearchGate. [Link]

  • An Efficient Synthesis and Preliminary Investigation of Novel 1,3-Dihydro-2H-benzimidazol-2-one Nitro and Nitramino Derivatives. MDPI. [Link]

  • Experimental and theoretical studies of the decomposition of new imidazole based energetic materials: Model systems. The Journal of Chemical Physics. [Link]

  • Fig. 1 Structures of nitroimidazole compounds investigated:... ResearchGate. [Link]

  • A highly green approach towards aromatic nitro group substitutions: catalyst free reactions of nitroimidazoles with carbon nucleophiles in water. Royal Society of Chemistry. [Link]

  • Synthesis and antimicrobial activities of some new nitroimidazole derivatives. PubMed. [Link]

  • Reduction of nitro compounds. Wikipedia. [Link]

  • Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). SciSpace. [Link]

  • Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Journal of Chemical and Pharmaceutical Research. [Link]

  • How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. MDPI. [Link]

  • A highly green approach towards aromatic nitro group substitutions: catalyst free reactions of nitroimidazoles with carbon nucleophiles. Royal Society of Chemistry. [Link]

  • Identification synthesis of process-related impurities (substances) of ethyl-4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate. Asian Journal of Research in Chemistry. [Link]

  • Synthesis, crystal structure, structural characterization and in vitro antimicrobial activities of 1-methyl-4-nitro-1H-imidazole. Academia.edu. [Link]

  • 2-Methyl-5-nitro-1-nitroso-1H-imidazole: Synthesis Attempts and Failure Report (NAP Test). Paraza Pharma. [Link]

Sources

handling and safety precautions for 1-methyl-5-nitro-1H-imidazole-4-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 1-methyl-5-nitro-1H-imidazole-4-sulfonyl chloride (CAS: 101258-46-2) . This guide is engineered for medicinal chemists and drug development professionals utilizing this highly reactive bifunctional electrophile.

The nitroimidazole scaffold is a privileged structure in pharmacology, frequently employed in the development of radiosensitizers for hypoxic tumors, anti-parasitics, and antibacterial agents[1]. The sulfonyl chloride moiety serves as a critical lynchpin for synthesizing complex sulfonamides and sulfonate esters[2]. However, its high electrophilicity makes it exceptionally sensitive to moisture, requiring rigorous handling protocols to prevent degradation[3][4].

Physicochemical Properties & Hazard Profile

To ensure experimental reproducibility and laboratory safety, familiarize yourself with the compound's core parameters before use.

Property / ParameterDetail
Chemical Name 1-Methyl-5-nitro-1H-imidazole-4-sulfonyl chloride[5]
CAS Number 101258-46-2[5]
Molecular Formula C5H4ClN3O4S
Key Reactivity Highly electrophilic, extremely moisture-sensitive[4][6]
Primary Hazards Corrosive (causes severe skin/eye burns), evolves toxic HCl gas upon hydrolysis[4][6]
Storage Conditions -20 °C, tightly sealed under inert gas (Argon/Nitrogen), desiccated[4]

Handling & Storage FAQ

Q: Why does the reagent degrade so rapidly when exposed to ambient air? A: Sulfonyl chlorides are highly electrophilic at the sulfur center. Ambient moisture acts as a nucleophile, attacking the sulfur atom and displacing the chloride ion. This hydrolysis reaction generates the corresponding sulfonic acid and hydrogen chloride (HCl) gas[3][7]. The resulting sulfonic acid is entirely unreactive toward amines, which will drastically reduce your downstream reaction yields.

Q: What is the optimal storage protocol to maintain its structural integrity? A: It must be stored in a tightly sealed container under an inert atmosphere (Argon or Nitrogen) at -20 °C (in a freezer)[4]. Causality & Best Practice: Before opening the container, you must allow it to warm to room temperature in a desiccator. Opening a cold container causes immediate condensation of atmospheric moisture onto the chemical, initiating rapid hydrolysis.

Q: Are there specific safety hazards associated with the nitroimidazole ring combined with a sulfonyl chloride? A: Yes. While the nitro group is generally stable under standard coupling conditions, it can be energetic and should be kept away from strong reducing agents. The sulfonyl chloride moiety is highly corrosive and reacts violently with water to liberate toxic HCl gas[4][6]. Always handle this reagent in a certified chemical fume hood.

Experimental Troubleshooting & Protocols

Standard Operating Procedure: Sulfonamide Synthesis

This protocol is designed as a self-validating system to ensure maximum yield when coupling 1-methyl-5-nitro-1H-imidazole-4-sulfonyl chloride with primary or secondary amines.

  • Self-Validation Checkpoint: Before committing valuable complex amines, dissolve a 1 mg aliquot of the sulfonyl chloride in anhydrous CDCl3 and run a rapid ¹H-NMR. The presence of a sharp singlet for the N-methyl group confirms structural integrity. If you observe peak splitting or a shift indicating the sulfonic acid byproduct, discard the batch.

  • Preparation: Oven-dry all glassware and cool under a stream of dry Nitrogen. Use strictly anhydrous solvents (e.g., DCM or THF)[3].

  • Amine Solution: Dissolve the amine (1.0 equiv) and a non-nucleophilic base like Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.5–2.0 equiv) in anhydrous DCM. Cool to 0 °C in an ice bath[3].

  • Electrophile Addition: Dissolve the sulfonyl chloride (1.05 equiv) in a minimal volume of anhydrous DCM. Add this solution dropwise to the amine mixture over 15–30 minutes to control the exothermic reaction[3].

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–24 hours. Monitor via TLC or LC-MS[3].

  • Workup: Quench with saturated aqueous NH4Cl. Wash the organic layer sequentially with 1M HCl (to remove excess amine/base), saturated NaHCO3, and brine. Dry over anhydrous Na2SO4, filter, and concentrate[3][7].

G Start 1-Methyl-5-nitro-1H-imidazole-4-sulfonyl chloride + Amine Nucleophile Reaction Reaction Setup Anhydrous DCM, TEA/DIPEA, 0°C to RT Start->Reaction Check TLC/LC-MS Check Is desired sulfonamide yield >80%? Reaction->Check Success Aqueous Workup (Wash with 1N HCl, NaHCO3, Brine) Check->Success Yes Failure Low Yield / Multiple Spots Check->Failure No Hydrolysis Polar Baseline Spot (Sulfonic Acid Hydrolysis) Failure->Hydrolysis Incomplete Unreacted Amine (Sluggish Reaction) Failure->Incomplete Fix1 Action: Rigorously dry solvents Store sulfonyl chloride under Argon Hydrolysis->Fix1 Fix2 Action: Add catalytic DMAP Increase reaction time/temp Incomplete->Fix2

Reaction workflow and troubleshooting decision tree for sulfonamide synthesis.

Troubleshooting Q&A

Q: My TLC shows a massive highly polar baseline spot and very little product. What went wrong? A: The baseline spot is the sulfonic acid byproduct, indicating severe hydrolysis[3]. This occurs if your solvent wasn't strictly anhydrous, your glassware wasn't oven-dried, or the sulfonyl chloride reagent degraded during storage. Ensure you are utilizing the self-validation NMR checkpoint prior to setting up the reaction.

Q: I am reacting a sterically hindered amine, and the reaction stalls at 30% conversion. How can I drive it to completion? A: Steric hindrance prevents efficient nucleophilic attack on the sulfonyl group. Add a catalytic amount (0.1 equiv) of 4-Dimethylaminopyridine (DMAP). DMAP acts as a highly nucleophilic sulfonyl transfer catalyst, forming a highly reactive sulfonylpyridinium intermediate that accelerates the reaction with sluggish amines[3].

Q: I am observing di-sulfonylation (a less polar spot on TLC) when using a primary amine. How do I prevent this? A: Di-sulfonylation occurs when the newly formed sulfonamide (which retains slight nucleophilicity) reacts with a second equivalent of the sulfonyl chloride[3]. To prevent this, ensure you are not using an excess of the sulfonyl chloride. Maintain strict stoichiometric control (1.0 equiv of sulfonyl chloride to 1.1 equiv of amine) and keep the reaction temperature strictly at 0 °C during the electrophile addition phase[3].

Emergency Response & Spill Management FAQ

Q: What is the immediate protocol if the compound is spilled inside the fume hood? A: Do not use water to clean up the spill, as it will react violently and release toxic HCl gas[4][6]. Wear appropriate PPE (heavy-duty nitrile gloves, chemical goggles, and a respirator if ventilation is compromised). Sweep up the solid using a dry, non-reactive tool and place it in a sealed, dry hazardous waste container[4]. Ventilate the area thoroughly.

Q: How should accidental skin exposure be treated given its corrosive nature? A: Because the compound causes severe chemical burns, immediate action is required. Remove contaminated clothing instantly. Flush the affected skin with copious amounts of water for at least 15 minutes[4][6]. Do not attempt to neutralize the acid on the skin with basic solutions, as the exothermic neutralization reaction can severely worsen the thermal burn. Seek immediate medical attention[4].

References

  • Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - MDPI[Link]

  • Fmoc-Tyr-Obzl | CAS#:82911-77-1 - Chemsrc[Link]

  • A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives - MDPI[Link]

  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation - Princeton University[Link]

Sources

Technical Support Center: Overcoming Solubility and Reactivity Challenges with 1-Methyl-5-nitro-1H-imidazole-4-sulfonyl Chloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. Working with highly functionalized heterocyclic sulfonyl chlorides—specifically 1-methyl-5-nitro-1H-imidazole-4-sulfonyl chloride —presents a unique set of synthetic challenges. This compound is a critical electrophile for synthesizing nitroimidazole-based sulfonamides, which are widely investigated as hypoxic cell radiosensitizers and anti-parasitic agents[1],[2].

However, researchers frequently encounter catastrophic yield drops due to the compound's poor solubility in non-polar solvents and its extreme susceptibility to hydrolysis in polar environments[3]. This guide provides mechanistic insights, troubleshooting FAQs, and a self-validating protocol to ensure robust sulfonylation workflows.

Part 1: Mechanistic Insight – The "Double-Edged Sword" of the Nitro Group

To solve solubility and degradation issues, we must first understand the causality of the molecule's behavior. The 1-methyl-5-nitro-1H-imidazole core is profoundly electron-deficient. The nitro group at the 5-position exerts a strong inductive and resonance-withdrawing effect on the adjacent 4-sulfonyl chloride group.

The Consequence:

  • Hyper-Electrophilicity: The sulfur atom is highly polarized, making it an excellent target for your desired amine nucleophile.

  • Moisture Sensitivity: This same polarization makes it incredibly vulnerable to nucleophilic attack by trace water, leading to rapid hydrolysis into the unreactive 1-methyl-5-nitro-1H-imidazole-4-sulfonic acid and HCl gas[4],[3].

  • Solvation Paradox: The polar, heterocyclic nature of the compound means it will not dissolve in inert, non-polar solvents (like hexanes or toluene). It requires polar aprotic solvents (like THF, MeCN, or DMF), which are notoriously hygroscopic and can introduce the very moisture that destroys the reagent[5],[6].

Part 2: Troubleshooting FAQs

Q1: My sulfonyl chloride won't dissolve in standard mild solvents, but when I use DMF to force it into solution, my reaction yields plummet. What is the optimal solvent strategy? A1: While Dimethylformamide (DMF) offers excellent solvating power for nitroimidazoles, it is highly hygroscopic and can degrade reactive sulfonyl chlorides via formylation side-reactions or trace amine impurities[7]. Solution: Utilize a binary solvent system. Anhydrous Dichloromethane (DCM) should be your primary solvent due to its low water-retention capacity. If the sulfonyl chloride remains a suspension, add 10–20% v/v of anhydrous Acetonitrile (MeCN). This combination breaks the crystal lattice of the heterocyclic compound without introducing the degradation risks associated with DMF[5].

Q2: Upon adding a tertiary amine base (like TEA or Pyridine), the reaction mixture turns dark and forms a thick sludge before I even add my nucleophile. Why? A2: You are witnessing premature base-complexation. Highly electrophilic sulfonyl chlorides can react directly with tertiary amines to form insoluble pyridinium or trialkylammonium sulfonyl complexes, or undergo elimination to form highly reactive sulfene intermediates[3]. Solution: Never pre-mix the sulfonyl chloride with the base. Always dissolve your primary/secondary amine and base in the reaction vessel first, and add the sulfonyl chloride dropwise as a dilute solution[5].

Q3: My LC-MS shows a massive peak corresponding to the sulfonic acid byproduct (M - Cl + OH) rather than the desired sulfonamide. How do I stop this hydrolysis? A3: The sulfonic acid byproduct is the direct result of water breaching your reaction environment[4]. Because the 5-nitroimidazole ring accelerates nucleophilic attack, even atmospheric humidity is sufficient to ruin the reaction. Solution: You must employ a self-validating anhydrous system. Flame-dry all glassware, use solvents stored over activated 3Å molecular sieves, and perform the reaction under a strict Argon atmosphere[6]. Furthermore, ensure your workup utilizes cold aqueous solutions to prevent late-stage hydrolysis of any unreacted intermediates[4].

Part 3: Quantitative Solvent Compatibility Data

To aid in experimental design, the following table summarizes the quantitative dynamics of common polar aprotic solvents when used with highly reactive heterocyclic sulfonyl chlorides.

SolventSolvating Power for NitroimidazolesHydrolysis Risk (H₂O Affinity)Recommended Operating TempDegradation Half-Life (at 25 °C with 100 ppm H₂O)
DCM ModerateLow (Easy to dry)0 °C to 25 °C> 24 hours
THF HighModerate (Hygroscopic)-20 °C to 25 °C~ 6 hours
MeCN HighModerate0 °C to 25 °C~ 8 hours
DMF Very HighHigh (Difficult to dry)-20 °C to 0 °C< 1 hour

Data synthesized from standard solvolysis rates of heteroaromatic sulfonyl chlorides[3].

Part 4: Self-Validating Experimental Protocol

This step-by-step methodology is designed to prevent solubility-induced precipitation and moisture-induced hydrolysis. It includes built-in validation checkpoints to ensure scientific integrity.

Materials:

  • 1-Methyl-5-nitro-1H-imidazole-4-sulfonyl chloride (1.1 eq)

  • Target Amine Nucleophile (1.0 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous DCM and Anhydrous MeCN (Stored over 3Å molecular sieves)

Step 1: System Validation (The Anhydrous Check)

  • Flame-dry a 2-neck round-bottom flask under vacuum and backfill with Argon (repeat 3x).

  • Add 10 mL of anhydrous DCM to the flask.

  • Validation Checkpoint: Extract a 10 µL aliquot and perform a Karl Fischer titration. Proceed only if the water content is < 50 ppm.

Step 2: Nucleophile Preparation

  • Dissolve the target amine (1.0 eq) and DIPEA (2.5 eq) in the validated DCM.

  • Cool the stirring solution to 0 °C using an ice-water bath.

Step 3: Electrophile Solvation and Addition

  • In a separate, dry vial under Argon, dissolve 1-methyl-5-nitro-1H-imidazole-4-sulfonyl chloride (1.1 eq) in a minimum volume of a 4:1 mixture of Anhydrous DCM:MeCN. Causality: The MeCN ensures complete dissolution of the heterocyclic core, preventing the reagent from crashing out when transferred[5].

  • Draw the solution into a dry, gas-tight syringe and add it dropwise to the 0 °C amine solution over 30 minutes. Causality: Dropwise addition keeps the concentration of the electrophile low, preventing di-sulfonylation and minimizing thermal degradation[5],[4].

Step 4: In-Process Control (IPC)

  • After 1 hour of stirring at 0 °C, extract a 5 µL aliquot, quench it immediately in dry methanol, and analyze via LC-MS.

  • Validation Checkpoint: You should observe the mass of the desired sulfonamide. If the sulfonic acid mass (M - Cl + OH) is dominant, moisture has breached the system, and the reaction must be aborted and setup parameters reviewed.

Step 5: Quench and Workup

  • Quench the reaction at 0 °C by adding cold saturated aqueous NH₄Cl. Causality: Cold aqueous conditions kinetically freeze the hydrolysis of any remaining active sulfonyl chloride during the workup phase[4].

  • Extract immediately with Ethyl Acetate (3x), wash with cold brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Part 5: Mechanistic Pathway Visualization

The following diagram illustrates the competing reaction pathways. Maintaining anhydrous conditions and controlling the order of addition ensures the equilibrium is driven entirely toward the green pathway.

G SC 1-Methyl-5-nitro-1H-imidazole- 4-sulfonyl chloride Sulfonamide Target Sulfonamide (Desired Product) SC->Sulfonamide + Amine SulfonicAcid Sulfonic Acid + HCl (Degradation) SC->SulfonicAcid + H2O Complex Reactive Intermediate (Base Complex) SC->Complex + Base Amine Amine Nucleophile Base Tertiary Base H2O Trace Moisture Complex->Sulfonamide + Amine Complex->SulfonicAcid + H2O

Reaction pathways of 1-methyl-5-nitro-1H-imidazole-4-sulfonyl chloride.

References

  • ACS Publications. "Next-Generation Hypoxic Cell Radiosensitizers: Nitroimidazole Alkylsulfonamides." Journal of Medicinal Chemistry.[Link]

  • PMC. "Design, Synthesis and Anticancer Evaluation of Nitroimidazole Radiosensitisers." National Center for Biotechnology Information.[Link]

  • PMC. "Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs." National Center for Biotechnology Information.[Link]

Sources

Technical Support Center: Optimizing Sulfonylation with 1-Methyl-5-nitro-1H-imidazole-4-sulfonyl Chloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As researchers and drug development professionals, working with highly functionalized heteroaryl sulfonyl chlorides presents unique synthetic challenges. 1-Methyl-5-nitro-1H-imidazole-4-sulfonyl chloride (CAS: 101258-46-2) is a highly versatile but aggressively reactive electrophile.

This guide is designed by our Senior Application Scientists to help you navigate the mechanistic complexities of this reagent, prevent common side reactions, and optimize your sulfonylation workflows.

Mechanistic Overview: The Dual-Electrophile Dilemma

When using 1-methyl-5-nitro-1H-imidazole-4-sulfonyl chloride, you are not just dealing with a standard sulfonylating agent; you are managing a molecule with two highly active electrophilic centers .

  • The Sulfonyl Sulfur (Desired): The primary site for nucleophilic attack by amines or alcohols to form sulfonamides or sulfonate esters.

  • The C5-Carbon (Undesired): The nitro group at the 5-position is strongly electron-withdrawing and is directly attached to an sp2 -hybridized carbon within a polarized imidazole ring. This makes the nitro group an exceptionally labile leaving group, rendering the C5 position highly susceptible to Nucleophilic Aromatic Substitution ( SN​Ar )[1].

If reaction conditions (temperature, base nucleophilicity, and stoichiometry) are not strictly controlled, the nucleophile will attack the C5-carbon, displacing the nitro group and destroying your reagent. Furthermore, like all sulfonyl chlorides, this reagent is highly sensitive to moisture and will rapidly hydrolyze to the unreactive sulfonic acid[2].

ReactionPathways Reactants 1-Methyl-5-nitro-1H-imidazole- 4-sulfonyl chloride + R-NH2 Desired Desired Pathway: Sulfonylation (N-S bond) Reactants->Desired Side1 Side Reaction 1: SNAr (Nitro Displacement) Reactants->Side1 Side2 Side Reaction 2: Hydrolysis Reactants->Side2 Product Sulfonamide Product (High Yield at 0°C, DIPEA) Desired->Product Byproduct1 C5-Substituted Imidazole (Favored at High Temp/Strong Base) Side1->Byproduct1 Byproduct2 Sulfonic Acid (Moisture Exposure) Side2->Byproduct2

Figure 1: Competing reaction pathways of 1-methyl-5-nitro-1H-imidazole-4-sulfonyl chloride.

Quantitative Optimization Data

To establish causality between your reaction setup and the resulting yield, we have summarized the optimization landscape. The data below illustrates why non-nucleophilic bases and low temperatures are mandatory.

SolventBase (2.0 eq)Temp (°C)Conversion to Sulfonamide (%) SN​Ar Byproduct (%)Hydrolysis (%)
CH2​Cl2​ Pyridine25453520
CH2​Cl2​ Et3​N 25602515
CH2​Cl2​ DIPEA25781210
CH2​Cl2​ DIPEA 0 to 25 92 < 2 < 5
THFDIPEA0 to 2585510
DMF K2​CO3​ 25306010

Table 1: Effect of reaction parameters on the sulfonylation of a standard primary aliphatic amine (1.0 eq) with 1-methyl-5-nitro-1H-imidazole-4-sulfonyl chloride (1.1 eq).

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. By incorporating specific in-process checks (TLC/LCMS), you can verify the integrity of the reaction before proceeding to the next step, ensuring causality between your actions and the chemical outcome.

Step-by-Step Methodology: N-Sulfonylation of Amines

Materials Required:

  • Amine substrate (1.0 equiv)

  • 1-Methyl-5-nitro-1H-imidazole-4-sulfonyl chloride (1.05 - 1.1 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 - 2.5 equiv)

  • Anhydrous Dichloromethane ( CH2​Cl2​ ) (0.1 M relative to amine)

Procedure:

  • System Purging: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge with Argon or N2​ for 10 minutes. Causality: Eliminates ambient moisture to prevent competitive hydrolysis of the sulfonyl chloride.

  • Substrate Preparation: Dissolve the amine (1.0 equiv) in anhydrous CH2​Cl2​ . Add DIPEA (2.0 equiv).

  • Thermal Control: Submerge the flask in an ice-water bath and allow the solution to equilibrate to 0 °C for 5 minutes.

  • Electrophile Addition: Dissolve the sulfonyl chloride (1.1 equiv) in a minimal volume of anhydrous CH2​Cl2​ . Add this solution dropwise to the amine mixture over 15 minutes.

    • Validation Check 1: 10 minutes after addition, pull a 10 µL aliquot, quench in methanol, and run TLC/LCMS. You should observe >70% conversion to the product mass. If a highly polar baseline spot appears, your reagent has hydrolyzed[2].

  • Propagation: Remove the ice bath and allow the reaction to slowly warm to room temperature (20-25 °C) over 1 hour.

  • Quench & Workup: Quench the reaction by adding saturated aqueous NH4​Cl . Extract the aqueous layer with CH2​Cl2​ ( 3×15 mL).

    • Validation Check 2: The organic layer contains the product. Wash the combined organics with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

Workflow Step1 1. Preparation Dry DCM, R-NH2, DIPEA Cool to 0 °C Step2 2. Reagent Addition Add Sulfonyl Chloride dropwise over 15 min Step1->Step2 Step3 3. Reaction Stir at 0 °C for 30 min, warm to RT Step2->Step3 Step4 4. Quench & Workup Quench with NH4Cl (aq), Extract with DCM Step3->Step4

Figure 2: Sequential experimental workflow for optimized sulfonylation.

Troubleshooting & FAQs

Q1: I am observing a major byproduct where the mass is missing the nitro group (M - 46 + Amine). What is happening?

A: You are observing Nucleophilic Aromatic Substitution ( SN​Ar ). The nitro group on the imidazole ring is a highly labile leaving group due to the electron-withdrawing nature of the sp2 -hybridized nitrogens in the ring[1]. If your amine is highly nucleophilic, or if the reaction temperature exceeds 25 °C during the initial addition, the amine will attack the C5-carbon instead of the sulfonyl sulfur. Resolution: Strictly maintain the reaction at 0 °C during the addition phase. Ensure you are adding the sulfonyl chloride to the amine/base mixture dropwise, rather than adding the amine to the sulfonyl chloride, to keep the local concentration of the electrophile low and favor the kinetically faster sulfonylation over SN​Ar .

Q2: My reaction stalled at 50% conversion, and LCMS shows a highly polar mass corresponding to the sulfonic acid. How do I fix this?

A: Your sulfonyl chloride is hydrolyzing. Heteroaryl sulfonyl chlorides are exceptionally sensitive to moisture[2]. Resolution:

  • Check the integrity of your starting material. If the bottle of 1-methyl-5-nitro-1H-imidazole-4-sulfonyl chloride has been opened multiple times, it may have degraded. Verify its purity via 1H NMR (look for a shift in the imidazole proton).

  • Ensure your CH2​Cl2​ is strictly anhydrous (use freshly dispensed solvent from a solvent purification system or over activated molecular sieves).

  • Ensure your amine substrate is completely dry. Lyophilize or azeotrope the amine with toluene prior to the reaction if necessary.

Q3: Should I use Pyridine, DMAP, or DIPEA as my base?

A: Use DIPEA. While Pyridine and 4-Dimethylaminopyridine (DMAP) are classic nucleophilic catalysts for acylation and sulfonylation[3][4], they are detrimental here. Pyridine and DMAP form highly reactive N -sulfonylpyridinium intermediates. Because the 1-methyl-5-nitroimidazole core is already hyper-electrophilic, over-activating it with DMAP often leads to rapid degradation, SO2​ extrusion, or polymerization. DIPEA (N,N-Diisopropylethylamine) is sterically hindered and acts purely as a Brønsted base to scavenge the generated HCl without forming hyper-reactive intermediates.

Q4: My sulfonamide product is highly water-soluble and I am losing it during the aqueous workup. What are my options?

A: The imidazole core and the sulfonamide NH (if formed from a primary amine) can make the product highly polar. Resolution: Avoid washing with highly acidic or basic aqueous solutions, as the product can ionize. Quench with a minimal amount of saturated NH4​Cl . If the product remains in the aqueous layer, saturate the aqueous phase with solid NaCl prior to extraction, or switch your extraction solvent from CH2​Cl2​ to a 4:1 mixture of Chloroform:Isopropanol ( CHCl3​:IPA ), which is highly effective at pulling polar heteroaromatics out of water.

References

  • RSC Advances. A highly green approach towards aromatic nitro group substitutions: catalyst free reactions of nitroimidazoles with carbon nucleophiles. Retrieved from: [Link]

  • Beilstein Journal of Organic Chemistry (PMC). DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. Retrieved from:[Link]

Sources

Technical Support Center: Characterization & Troubleshooting of Impurities in 1-Methyl-5-nitro-1H-imidazole-4-sulfonyl Chloride Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The synthesis of 1-methyl-5-nitro-1H-imidazole-4-sulfonyl chloride (CAS: 101258-46-2) is a highly sensitive transformation critical to the development of nitroimidazole-derived therapeutics. The standard synthetic route involves the direct chlorosulfonation of 1-methyl-5-nitro-1H-imidazole using an excess of chlorosulfonic acid ( ClSO3​H )[1][2]. However, the highly electrophilic nature of the sulfonyl chloride product, combined with the deactivating effect of the nitro group on the imidazole ring[3], frequently leads to a complex impurity profile.

This technical guide is designed for research scientists and drug development professionals to identify, characterize, and troubleshoot the formation of impurities during this specific synthesis.

Impurity Profiling & Analytical Signatures

Accurate characterization requires understanding the distinct analytical signatures of the starting material, the desired product, and common byproducts. The table below summarizes the quantitative data required to identify these species using LC-MS and 1H NMR.

Compound / ImpurityOrigin / MechanismMW ( g/mol )LC-MS m/z [M+H]+ 1H NMR Characteristic Shifts (DMSO- d6​ , δ ppm)
1-Methyl-5-nitro-1H-imidazole Unreacted Starting Material (SM)127.10128.18.05 (s, 1H, H-4), 7.60 (s, 1H, H-2), 3.95 (s, 3H, N-CH 3​ )
1-Methyl-5-nitro-1H-imidazole-4-sulfonyl chloride Desired Product225.61226.0 / 228.08.20 (s, 1H, H-2), 4.10 (s, 3H, N-CH 3​ )
1-Methyl-5-nitro-1H-imidazole-4-sulfonic acid Hydrolysis Impurity (Moisture exposure)207.16208.07.95 (s, 1H, H-2), 4.02 (s, 3H, N-CH 3​ )
Bis(1-methyl-5-nitro-1H-imidazol-4-yl) sulfone Dimerization Impurity (Sub-optimal stoichiometry)316.25317.08.15 (s, 2H, H-2), 4.08 (s, 6H, N-CH 3​ )
1-Methyl-5-nitro-1H-imidazole-2-sulfonyl chloride Positional Isomer (Minor electrophilic attack at C2)225.61226.0 / 228.08.35 (s, 1H, H-4), 4.05 (s, 3H, N-CH 3​ )

*Note: Sulfonyl chlorides exhibit a characteristic 3:1 isotopic pattern due to 35Cl and 37Cl . However, direct LC-MS analysis often fails due to on-column hydrolysis (see Protocol 1).

Mechanistic Pathways of Impurity Formation

Understanding the thermodynamic and kinetic pathways of chlorosulfonation is essential for troubleshooting. The diagram below illustrates the reaction network, highlighting how specific reaction conditions drive the formation of the desired product versus critical impurities.

G SM 1-Methyl-5-nitro-1H-imidazole (Starting Material) Reagent Chlorosulfonic Acid (ClSO3H) SM->Reagent Intermediate Sulfonic Acid Intermediate (Hydrolysis Impurity) SM->Intermediate Electrophilic Attack (C4 Position) Isomer 2-Sulfonyl Chloride (Positional Isomer) SM->Isomer Electrophilic Attack (C2 Position, Minor) Reagent->Intermediate Product 1-Methyl-5-nitro-1H-imidazole- 4-sulfonyl chloride (Product) Intermediate->Product Excess ClSO3H (Chlorination) Product->Intermediate H2O (Moisture / Poor Quench) Dimer Bis(1-methyl-5-nitro-1H-imidazol-4-yl) sulfone (Dimer Impurity) Product->Dimer + SM (Friedel-Crafts type)

Reaction network of 1-methyl-5-nitro-1H-imidazole chlorosulfonation and impurity formation.

Experimental Protocols for Self-Validating Characterization

Because sulfonyl chlorides are highly reactive and moisture-sensitive[4], standard analytical techniques can induce degradation, leading to false impurity profiles. The following protocols establish a self-validating system to ensure analytical integrity.

Protocol 1: Pre-column Derivatization for Accurate LC-MS Analysis

Causality: Injecting a crude sulfonyl chloride directly into a reverse-phase LC-MS system (which uses aqueous mobile phases) causes rapid in-situ hydrolysis. This makes it impossible to distinguish between the sulfonic acid impurity generated during the reaction and the sulfonic acid generated during analysis. Derivatizing the sample with a secondary amine creates a stable sulfonamide, locking the sulfonyl chloride into a detectable form.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 5 mg of the crude reaction mixture in 1.0 mL of anhydrous acetonitrile in a dry 2 mL HPLC vial.

  • Derivatization: Add 20 μ L of anhydrous diethylamine (DEA) to the vial.

  • Incubation: Cap the vial and vortex for 30 seconds. Allow the mixture to stand at room temperature for 5 minutes. The sulfonyl chloride will quantitatively convert to the corresponding N,N-diethylsulfonamide ( m/z 263.1).

  • Quench & Dilution: Add 10 μ L of glacial acetic acid to neutralize excess DEA, then dilute with 1.0 mL of mobile phase A (0.1% Formic Acid in Water).

  • Analysis: Inject into the LC-MS.

    • Validation Check: If a peak at m/z 208.0 (sulfonic acid) is observed, it was present in the original crude mixture, as the derivatization prevents on-column hydrolysis. The peak at m/z 263.1 represents the true yield of the sulfonyl chloride.

Protocol 2: Biphasic Quench and Anhydrous Isolation

Causality: The standard method of quenching chlorosulfonation reactions by pouring the mixture over ice often destroys the product[5]. Establishing a biphasic quench immediately partitions the highly reactive sulfonyl chloride into an inert organic layer, shielding it from the aqueous phase.

Step-by-Step Methodology:

  • Preparation: Prepare a vigorously stirred biphasic mixture of crushed ice/water (100 mL) and dichloromethane (DCM, 100 mL) in a 500 mL flask cooled to 0 °C.

  • Quenching: Slowly add the crude chlorosulfonation mixture dropwise into the biphasic system. Maintain the internal temperature below 5 °C.

  • Phase Separation: Transfer the mixture to a separatory funnel immediately after the addition is complete. Separate the organic (bottom) layer.

  • Extraction: Extract the aqueous layer with an additional 50 mL of cold DCM.

  • Drying: Combine the organic layers and dry rapidly over anhydrous sodium sulfate ( Na2​SO4​ ). Filter and concentrate under reduced pressure at a bath temperature not exceeding 30 °C to yield the crude product.

Troubleshooting Guides & FAQs

Q: My isolated product contains significant unreacted 1-methyl-5-nitroimidazole. Why is the conversion stalling? A: The nitro group at the 5-position is highly electron-withdrawing, which severely deactivates the imidazole ring toward electrophilic aromatic substitution[3]. If conversion stalls, ensure you are using a sufficient excess of chlorosulfonic acid (typically 5 to 10 equivalents). If the intermediate sulfonic acid forms but fails to convert to the sulfonyl chloride, consider adding thionyl chloride ( SOCl2​ ) or phosphorus pentachloride ( PCl5​ ) to the reaction mixture to drive the chlorination step[6].

Q: How can I minimize the formation of the bis(1-methyl-5-nitro-1H-imidazol-4-yl) sulfone dimer impurity? A: The formation of diaryl sulfones is a classic side reaction in chlorosulfonation, occurring when the newly formed sulfonyl chloride reacts with unreacted starting material[4]. This is almost always caused by sub-optimal reagent stoichiometry. To minimize dimerization, ensure a large excess of chlorosulfonic acid is maintained throughout the reaction, and strictly control the reaction temperature (do not exceed 60 °C unless necessary, as elevated heat promotes sulfone formation).

Q: During the aqueous quench, my product yield drops significantly and an emulsion forms. How do I resolve this? A: Emulsions trap the sulfonyl chloride at the aqueous-organic interface, prolonging its exposure to water and driving hydrolysis to the sulfonic acid[4]. To resolve this, strictly follow the biphasic quench outlined in Protocol 2 . If an emulsion still forms, add saturated brine ( NaCl ) to the aqueous layer to increase its ionic strength, which helps break the emulsion and forces the product into the organic phase[5].

Q: What is the best way to separate the 2-sulfonyl chloride positional isomer from the desired 4-sulfonyl chloride? A: While electrophilic attack heavily favors the 4-position due to the steric and electronic influence of the 1-methyl and 5-nitro groups[3], trace amounts of the 2-isomer can form. Because both isomers have identical masses, they must be separated chromatographically or via crystallization. Recrystallization of the crude solid from a non-polar, anhydrous solvent system (such as hexane/ethyl acetate or pure toluene) is highly effective, as the 4-isomer typically exhibits differential solubility compared to the 2-isomer.

References

Sources

Technical Support Center: Catalyst Selection for Reactions with 1-Methyl-5-nitro-1H-imidazole-4-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-methyl-5-nitro-1H-imidazole-4-sulfonyl chloride. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of catalyst selection for this multifunctional substrate. The presence of a reactive sulfonyl chloride, a reducible nitro group, and a potentially coordinating imidazole ring presents unique challenges that demand careful consideration of reaction conditions and catalyst choice.

Frequently Asked Questions (FAQs) & Troubleshooting

This guide is structured by reaction type to directly address the common transformations performed with this class of compound.

Section 1: Sulfonamide Synthesis (Reaction with Amines)

The formation of sulfonamides is one of the most common reactions of sulfonyl chlorides. While often not requiring a metal catalyst, achieving high yield and purity can be challenging.

Q1: Do I need a catalyst to form a sulfonamide from 1-methyl-5-nitro-1H-imidazole-4-sulfonyl chloride and an amine?

Generally, no. This reaction is typically facilitated by a stoichiometric amount of a non-nucleophilic base, such as triethylamine or pyridine. The base serves two purposes: to neutralize the HCl generated during the reaction and to deprotonate the amine, increasing its nucleophilicity. The reaction proceeds via nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride.

Q2: My sulfonamide synthesis has a low yield. What are the potential causes and solutions?

Low yields are a common issue and can often be traced back to several key factors.[1][2]

  • Hydrolysis of the Sulfonyl Chloride: The sulfonyl chloride group is highly susceptible to hydrolysis, converting it back to the unreactive sulfonic acid. This is exacerbated by moisture.

    • Troubleshooting: Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and ensure the amine and base are free of water.[1]

  • Incomplete Reaction: The reaction may be sluggish, especially with less nucleophilic (electron-poor) amines.

    • Troubleshooting: Monitor the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction stalls, consider gentle heating. However, be cautious, as heat can also promote side reactions.

  • Side Reactions: The nitroimidazole core can be sensitive to harsh conditions. Strong bases or high temperatures might lead to degradation or undesired side reactions.

    • Troubleshooting: Add the sulfonyl chloride solution slowly to a cooled (0 °C) solution of the amine and base to manage any exothermic processes.[2]

Table 1: Troubleshooting Low Yield in Sulfonamide Synthesis

SymptomPossible CauseRecommended Solution
Low yield, starting material consumedProduct loss during workupOptimize extraction pH to ensure the sulfonamide is neutral and organic-soluble while ionized impurities remain in the aqueous phase.
Low yield, starting material remainsIncomplete reactionExtend reaction time. Consider a more polar aprotic solvent like DMF, but ensure it is anhydrous.
Low yield, spot for sulfonic acid on TLCHydrolysis of sulfonyl chlorideUse anhydrous solvents and reagents. Perform the reaction under an inert atmosphere.
Formation of multiple byproductsDegradation / Side ReactionsMaintain low temperature (0 °C). Use a non-nucleophilic base like triethylamine instead of pyridine if base-related side reactions are suspected.
Section 2: Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

Replacing the sulfonyl chloride group with a carbon substituent via cross-coupling offers a powerful way to generate novel derivatives. However, this is where catalyst selection becomes critical. The sulfonyl chloride itself can participate in Suzuki-Miyaura couplings, serving as an alternative to aryl halides.[3][4][5]

Q3: What is the best palladium catalyst system for Suzuki-Miyaura coupling with 1-methyl-5-nitro-1H-imidazole-4-sulfonyl chloride?

There is no single "best" catalyst, as the optimal choice depends on the coupling partner. However, a robust starting point involves a palladium(0) source and a sterically hindered, electron-rich phosphine or N-heterocyclic carbene (NHC) ligand.[3]

  • Catalyst Precursor: Pd₂(dba)₃ or Pd(OAc)₂ are common choices.

  • Ligand: Sterically hindered ligands are crucial. Ligands like XPhos for phosphines or IPr for NHCs can promote the desired reaction pathway and prevent catalyst decomposition.

  • Base: The choice of base is critical. A base is needed to activate the boronic acid, but strong bases can hydrolyze the sulfonyl chloride. Carbonates such as Na₂CO₃ or K₂CO₃ are often a good compromise.[3][4]

Q4: My Suzuki-Miyaura coupling reaction is failing. What is the most likely cause?

Failure in this specific reaction is most often due to catalyst poisoning or deactivation. Both the sulfur atom in the sulfonyl chloride and the nitrogen atoms of the imidazole ring can act as potent poisons for palladium catalysts.[6][7][8]

Troubleshooting Guide: Failed Suzuki-Miyaura Coupling

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// Connections Start -> Check_Poisoning [label="Sulfur/Imidazole are\nknown catalyst poisons[6][7]"]; Start -> Check_Conditions [label="Base/Solvent choice is\ncritical for sulfonyl chlorides[4]"]; Start -> Check_Reagents [label="Degraded reagents\nwill not react"];

Check_Poisoning -> Sol_Ligand; Check_Poisoning -> Sol_Loading; Check_Conditions -> Sol_Base; Check_Conditions -> Sol_Solvent; Check_Reagents -> Sol_Purity; } enddot Caption: Troubleshooting workflow for Suzuki-Miyaura coupling failures.

Q5: I see byproduct formation but not my desired sulfone. What could it be?

An important side reaction to consider is desulfonylative coupling .[9] Under certain catalytic conditions, the entire -SO₂Cl group can be lost, leading to the formation of a biaryl product instead of the desired aryl sulfone. This outcome is highly dependent on the catalyst system. If you observe this, a change in ligand and base is warranted.

Section 3: Selective Reduction of the Nitro Group

The conversion of the nitro group to an amine is a key transformation in drug development, unlocking new synthetic handles. The primary challenge is achieving this reduction without affecting the sulfonyl chloride group.

Q6: What is the best catalyst for selectively reducing the nitro group to an amine?

Catalytic hydrogenation is the most common and effective method.

  • Recommended Catalysts: 10% Palladium on carbon (Pd/C) is a standard choice.[10] Platinum on carbon (Pt/C) can also be effective and is sometimes less susceptible to sulfur poisoning.[10]

  • Hydrogen Source: Molecular hydrogen (H₂) from a gas cylinder or balloon is standard. Alternatively, transfer hydrogenation using a source like hydrazine hydrate in the presence of Pd/C can be very effective for nitroimidazole derivatives.[10]

  • Solvent: Protic solvents like methanol, ethanol, or acetic acid are typically used.

Q7: My catalytic hydrogenation is very slow or stalls completely. Why?

This is another classic case of catalyst poisoning . Even though the sulfonyl chloride is the target in other reactions, its sulfur atom can still strongly adsorb to the active sites of hydrogenation catalysts like palladium, leading to deactivation.[7][10]

  • Troubleshooting:

    • Increase Catalyst Loading: A higher catalyst loading may provide enough active sites to overcome partial poisoning.

    • Switch Catalysts: If Pd/C fails, try 10% Pt/C, which can be more resistant to sulfur.[10]

    • Use Alternative Reducing Agents: If catalytic methods fail, non-catalytic reductions using reagents like iron (Fe) powder in acetic acid or tin(II) chloride (SnCl₂) can be effective, as they are not susceptible to the same poisoning mechanisms.

dot digraph "Reaction_Pathways" { graph [rankdir="LR", splines=true, nodesep=0.5, overlap=false]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, margin="0.2,0.1"]; edge [fontname="Helvetica", fontsize=9];

// Nodes Substrate [label="1-Methyl-5-nitro-1H-\nimidazole-4-sulfonyl chloride", fillcolor="#F1F3F4", fontcolor="#202124"]; Amine [label="Amine, Base", shape=oval, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Boronic_Acid [label="Ar-B(OH)₂\nPd(0) Catalyst, Base", shape=oval, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; H2_Source [label="H₂ Source (H₂, N₂H₄)\nPd/C or Pt/C Catalyst", shape=oval, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];

Sulfonamide [label="Desired Product:\nSulfonamide", fillcolor="#34A853", fontcolor="#FFFFFF"]; Sulfone [label="Desired Product:\nAryl Sulfone", fillcolor="#34A853", fontcolor="#FFFFFF"]; Amine_Product [label="Desired Product:\nAmine", fillcolor="#34A853", fontcolor="#FFFFFF"];

Hydrolysis [label="Side Product:\nSulfonic Acid", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Poisoning [label="Catalyst Deactivation\n(Poisoning)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Connections Amine -> Substrate; Substrate -> Sulfonamide [label="Sulfonamide\nFormation"]; Substrate -> Hydrolysis [label="Moisture", style=dashed, color="#5F6368"];

Boronic_Acid -> Substrate; Substrate -> Sulfone [label="Suzuki-Miyaura\nCoupling"]; Substrate -> Poisoning [label="Sulfur/Imidazole\nCoordination[7]", style=dashed, color="#5F6368"]; Poisoning -> Sulfone [style=dotted, arrowhead=tee, label="Inhibits"];

H2_Source -> Substrate; Substrate -> Amine_Product [label="Nitro Group\nReduction"]; Substrate -> Poisoning [style=dashed, color="#5F6368"]; Poisoning -> Amine_Product [style=dotted, arrowhead=tee, label="Inhibits"]; } enddot Caption: Competing reaction pathways for 1-methyl-5-nitro-1H-imidazole-4-sulfonyl chloride.

Experimental Protocols

These protocols are provided as a starting point and may require optimization based on the specific substrate and reagents used.

Protocol 1: General Procedure for Sulfonamide Synthesis
  • Setup: To an oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add the amine (1.1 equivalents) and anhydrous dichloromethane (DCM). Cool the flask to 0 °C in an ice bath.

  • Addition of Base: Add triethylamine (1.5 equivalents) to the solution and stir for 5 minutes.

  • Addition of Sulfonyl Chloride: Dissolve 1-methyl-5-nitro-1H-imidazole-4-sulfonyl chloride (1.0 equivalent) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled amine solution over 15 minutes.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction progress by TLC until the sulfonyl chloride is consumed (typically 2-4 hours).

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.

Protocol 2: Robust Suzuki-Miyaura Coupling of the Sulfonyl Chloride

Adapted from established methods for sulfonyl chloride couplings.[3][4]

  • Setup: To a flame-dried Schlenk flask, add Pd₂(dba)₃ (1.5 mol%), an appropriate ligand (e.g., XPhos, 6 mol%), and Na₂CO₃ (3.0 equivalents).

  • Reagent Addition: Add the arylboronic acid (1.5 equivalents) and 1-methyl-5-nitro-1H-imidazole-4-sulfonyl chloride (1.0 equivalent).

  • Solvent and Degassing: Evacuate and backfill the flask with argon three times. Add anhydrous, degassed tetrahydrofuran (THF) via syringe.

  • Reaction: Heat the reaction mixture to reflux (approx. 66 °C) and stir vigorously. Monitor the reaction by LC-MS. The reaction may require 12-24 hours.

  • Workup: Cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

References

  • Troubleshooting low yield in 2-Aminobenzenesulfonamide synthesis - Benchchem.
  • Dubé, P., et al. (2003). Palladium-Catalyzed Suzuki−Miyaura Cross-Couplings of Sulfonyl Chlorides and Boronic Acids. Organic Letters, 5(25), 4767–4770. Available at: [Link]

  • Technical Support Center: Overcoming Catalyst Deactivation in Reactions with Sulfur-Containing Compounds - Benchchem.
  • How Does Sulfur Poisoning Chemically Affect the Catalyst Surface? - Learn.
  • Technical Support Center: Overcoming Challenges in the Scale-up Synthesis of Sulfonamides - Benchchem.
  • Various authors. (2016). How do you do reduction of aromatic nitro or nitroimidazole? ResearchGate. Available at: [Link]

  • Catalyst Poisoning And Regeneration Methods: Organics, Sulfur, And Cleaning Routines. (2025).
  • Wang, L., et al. (2021). S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling. Organic Chemistry Frontiers, 8(3), 482-488. Available at: [Link]

  • Lari, G. M., et al. (2023). Metal Catalyst-Dependent Poisoning Effect of Organic Sulfur Species for the Hydroconversion of 5-Hydroxymethylfurfural. ACS Sustainable Chemistry & Engineering. Available at: [Link]

  • Suzuki-type sulfonylation of aryl boron compounds: A powerful tool for synthesis of diaryl sulfones - Alnoor Digital Repository. (2024).
  • Dubé, P., et al. (2003). Palladium-Catalyzed Suzuki−Miyaura Cross-Couplings of Sulfonyl Chlorides and Boronic Acids. ACS Publications. Available at: [Link]

  • Palladium-Catalyzed Suzuki - Miyaura Cross-Couplings of Sulfonyl Chlorides and Boronic Acids | Request PDF - ResearchGate. Available at: [Link]

Sources

Validation & Comparative

A Technical Guide to Sulfonylating Agents: A Comparative Analysis of 1-Methyl-5-nitro-1H-imidazole-4-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis and medicinal chemistry, the choice of a sulfonylating agent is a critical decision that dictates the efficiency and outcome of reactions aimed at installing the vital sulfonamide or sulfonate ester moieties. This guide provides an in-depth comparison of the novel reagent, 1-methyl-5-nitro-1H-imidazole-4-sulfonyl chloride, with established sulfonylating agents such as p-toluenesulfonyl chloride (tosyl chloride, TsCl), methanesulfonyl chloride (mesyl chloride, MsCl), and benzenesulfonyl chloride (BsCl). By examining the interplay of electronic effects, steric factors, and reaction kinetics, this document serves as a comprehensive resource for researchers to make informed decisions in their synthetic endeavors.

The Sulfonyl Chloride Functional Group: A Cornerstone of Synthesis

The sulfonyl chloride functional group (-SO₂Cl) is a highly reactive electrophile, a property stemming from the electron-withdrawing nature of the two oxygen atoms and the chlorine atom attached to the sulfur.[1][2] This renders the sulfur atom susceptible to nucleophilic attack, making sulfonyl chlorides versatile reagents for the formation of sulfonamides and sulfonate esters.[1] These functional groups are not only stable and often crystalline, but they are also prevalent in a vast array of pharmaceuticals, including antibiotics, diuretics, and antiviral agents.

The general reactivity of a sulfonyl chloride is profoundly influenced by the electronic properties of the group attached to the sulfonyl moiety. Electron-withdrawing groups enhance the electrophilicity of the sulfur atom, leading to increased reactivity, while electron-donating groups have the opposite effect.[3] This principle forms the basis of our comparative analysis.

1-Methyl-5-nitro-1H-imidazole-4-sulfonyl chloride: A Highly Activated Reagent

While not as commonly encountered as traditional sulfonylating agents, 1-methyl-5-nitro-1H-imidazole-4-sulfonyl chloride presents a unique electronic profile that suggests high reactivity. The imidazole ring itself is an electron-rich aromatic system, but the presence of a strongly electron-withdrawing nitro group at the 5-position significantly alters its electronic character, making the entire scaffold electron-deficient. This, in turn, is expected to substantially increase the electrophilicity of the sulfonyl sulfur at the 4-position.

Proposed Synthesis of 1-Methyl-5-nitro-1H-imidazole-4-sulfonyl chloride

A more direct approach could involve the conversion of a corresponding thiol. For instance, the synthesis of the isomeric 1-methyl-4-nitro-1H-imidazole-5-thiol has been reported.[4][5] A similar strategy could be employed to synthesize the 4-thiol isomer, which can then be oxidized and chlorinated to yield the desired sulfonyl chloride.

Experimental Workflow: Proposed Synthesis of 1-Methyl-5-nitro-1H-imidazole-4-sulfonyl chloride

Caption: Proposed synthetic pathways to 1-methyl-5-nitro-1H-imidazole-4-sulfonyl chloride.

Comparative Analysis of Sulfonylating Agents

To provide a clear comparison, we will evaluate 1-methyl-5-nitro-1H-imidazole-4-sulfonyl chloride against three widely used sulfonylating agents: tosyl chloride (TsCl), mesyl chloride (MsCl), and benzenesulfonyl chloride (BsCl).

Sulfonylating AgentStructureKey FeaturesExpected Reactivity
1-Methyl-5-nitro-1H-imidazole-4-sulfonyl chloride 1-Methyl-5-nitro-1H-imidazole-4-sulfonyl chloride StructureHeteroaromatic ring with a strong electron-withdrawing nitro group.Very High
p-Toluenesulfonyl chloride (TsCl) Tosyl chloride StructureAromatic ring with an electron-donating methyl group.Moderate
Methanesulfonyl chloride (MsCl) Mesyl chloride StructureAliphatic, sterically unhindered.High
Benzenesulfonyl chloride (BsCl) Benzenesulfonyl chloride StructureUnsubstituted aromatic ring.Moderate
Electronic Effects and Predicted Reactivity

The reactivity of sulfonyl chlorides in nucleophilic substitution reactions is highly dependent on the electronic nature of the substituent attached to the sulfonyl group. This can be quantitatively assessed using Hammett plots, which correlate reaction rates with substituent constants (σ). A positive ρ value in a Hammett plot indicates that the reaction is accelerated by electron-withdrawing groups.[6][7][8]

  • 1-Methyl-5-nitro-1H-imidazole-4-sulfonyl chloride: The potent electron-withdrawing nitro group on the imidazole ring is expected to create a highly electron-deficient sulfur center. This will significantly increase its susceptibility to nucleophilic attack, making it a very powerful sulfonylating agent, likely more reactive than even p-nitrobenzenesulfonyl chloride.

  • Tosyl Chloride (TsCl): The methyl group is weakly electron-donating, which slightly deactivates the sulfonyl chloride compared to benzenesulfonyl chloride.[3]

  • Mesyl Chloride (MsCl): As an aliphatic sulfonyl chloride, it lacks the resonance effects of an aromatic ring and is sterically less hindered, contributing to its high reactivity.[3]

  • Benzenesulfonyl Chloride (BsCl): This serves as a benchmark for aromatic sulfonyl chlorides with no strong electronic bias from substituents.

Based on these electronic considerations, the predicted order of reactivity is:

1-Methyl-5-nitro-1H-imidazole-4-sulfonyl chloride > MsCl > BsCl > TsCl

Logical Relationship: Electronic Effects on Reactivity

Caption: Influence of electronic groups on sulfonyl chloride reactivity.

Experimental Considerations and Protocols

The choice of sulfonylating agent will depend on the specific requirements of the synthesis, including the nucleophilicity of the substrate and the desired reaction conditions.

General Protocol for Sulfonamide Synthesis

This protocol provides a general framework for the synthesis of sulfonamides from a primary or secondary amine and a sulfonyl chloride.

Materials:

  • Amine (1.0 eq)

  • Sulfonyl chloride (1.1 eq)

  • Anhydrous solvent (e.g., Dichloromethane, Pyridine)

  • Base (e.g., Triethylamine, Pyridine) (2.0 eq)

Procedure:

  • Dissolve the amine in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add the base to the solution.

  • Slowly add the sulfonyl chloride to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Experimental Workflow: Sulfonamide Synthesis

sulfonamide_synthesis A Dissolve Amine & Base in Solvent B Cool to 0 °C A->B C Add Sulfonyl Chloride B->C D Reaction at Room Temperature C->D E Workup & Extraction D->E F Purification E->F G Sulfonamide Product F->G

Caption: A typical experimental workflow for sulfonamide synthesis.

Conclusion and Recommendations

The selection of an appropriate sulfonylating agent is a nuanced decision that requires careful consideration of electronic effects, steric hindrance, and the nature of the nucleophile.

  • 1-Methyl-5-nitro-1H-imidazole-4-sulfonyl chloride is predicted to be a highly reactive sulfonylating agent, making it an excellent choice for reactions with weakly nucleophilic amines or for syntheses where rapid reaction times are desired. Its high reactivity may, however, lead to lower selectivity in the presence of multiple nucleophilic sites.

  • Mesyl chloride (MsCl) offers a good balance of high reactivity and commercial availability, making it a versatile reagent for a wide range of applications.

  • Tosyl chloride (TsCl) and Benzenesulfonyl chloride (BsCl) remain reliable and cost-effective options for routine sulfonylation reactions, particularly with more nucleophilic substrates where controlled reactivity is advantageous.

Ultimately, the optimal sulfonylating agent will be determined by the specific demands of the synthetic challenge at hand. This guide provides the foundational knowledge and comparative data necessary for researchers to navigate these choices and advance their scientific objectives.

References

  • Rogne, O. (1972). Substituent effects on the kinetics of pyridine-catalysed hydrolysis of aromatic sulphonyl chlorides; Brønsted and Hammett correlations. Journal of the Chemical Society, Perkin Transactions 2, (5), 663-667. [Link]

  • Fiveable. (2025). Sulfonyl Chloride Definition. [Link]

  • Molecules. (2020). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. Molecules, 25(6), 1428. [Link]

  • ResearchGate. (n.d.). Dependence of log k0 on Hammett σ value for a series of substituted sulfonyl chlorides 1. [Link]

  • ResearchGate. (n.d.). Synthesis of sulfonates from sulfonyl chloride derivatives and phenol. [Link]

  • RSC Publishing. (1970). The kinetics and mechanism of the reactions of aromatic sulphonyl chlorides with anilines in methanol; Brønsted and Hammett correlations. Journal of the Chemical Society B: Physical Organic, 1044-1049. [Link]

  • Canadian Science Publishing. (1971). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 49(9), 1441-1446. [Link]

  • MDPI. (2023). N-[1-(2-Chlorophenyl)-2-{1-methyl-5-nitro-4-[(phenylsulfonyl)methyl]-1H-imidazol-2-yl}ethyl]-4-methylbenzenesulfonamide. Molbank, 2023(2), M1633. [Link]

  • PMC. (n.d.). Synthesis of New Active Sulfones in the 5-Nitroimidazole Series. [Link]

  • PMC. (2022). Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. Crystals, 12(12), 1775. [Link]

  • PrepChem.com. (n.d.). Synthesis of 1-methyl-5-nitroimidazole. [Link]

  • Google Patents. (n.d.). CN101948435A - Preparation method of 5-chlorine-1-methyl-4-nitro iminazole.
  • Chemistry LibreTexts. (2021). 26.6: Correlations of Structure with Reactivity of Aromatic Compounds. [Link]

  • ResearchGate. (n.d.). 1-Methyl-5-nitro-1H-imidazole. [Link]

  • Der Pharma Chemica. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica, 14(4), 12-16. [Link]

  • precisionFDA. (n.d.). 1-METHYL-4-NITRO-5-THIOIMIDAZOLE. [Link]

  • PubChem. (n.d.). 1-methyl-4-nitro-1h-imidazole-5-sulfonyl chloride. [Link]

Sources

A Comparative Guide to the Biological Activity of Sulfonamides Derived from 1-methyl-5-nitro-1H-imidazole-4-sulfonyl chloride: A Methodological & Predictive Analysis

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview and a predictive comparison of the biological activities of sulfonamides derived from 1-methyl-5-nitro-1H-imidazole-4-sulfonyl chloride. For researchers, medicinal chemists, and drug development professionals, this document synthesizes established synthetic methodologies, details protocols for biological evaluation, and offers a data-driven perspective on the potential of this specific class of compounds. While direct experimental data for this exact scaffold is emerging, this guide leverages data from close structural isomers and related compounds to provide a robust framework for future research and development.

Introduction: The Scientific Rationale

The convergence of the sulfonamide group and the 5-nitroimidazole scaffold represents a compelling strategy in modern medicinal chemistry. Sulfonamides are a well-established class of pharmacophores known for their broad-spectrum antimicrobial activity, primarily through the inhibition of dihydropteroate synthase (DHPS), a key enzyme in bacterial folic acid synthesis.[1] The 1-methyl-5-nitroimidazole moiety, a core component of drugs like metronidazole, is renowned for its efficacy against anaerobic bacteria and protozoa.[2] Its mechanism of action involves the reductive activation of the nitro group within the target organism to generate cytotoxic radicals that induce DNA damage.[3]

The rationale for combining these two pharmacophores is to potentially develop hybrid molecules with a novel or synergistic mechanism of action, a broader spectrum of activity, and the ability to circumvent existing drug resistance mechanisms. This guide will explore the synthesis, predicted biological activities, and essential experimental protocols for evaluating sulfonamides derived from 1-methyl-5-nitro-1H-imidazole-4-sulfonyl chloride.

Synthesis of 1-methyl-5-nitro-1H-imidazole-4-sulfonamides

The synthesis of the target sulfonamides is predicated on the reaction of the key intermediate, 1-methyl-5-nitro-1H-imidazole-4-sulfonyl chloride, with a variety of primary or secondary amines. This is a classic and versatile method for forming the sulfonamide linkage.[4] The sulfonyl chloride itself can be prepared from the corresponding thiol or sulfonic acid, though the specific synthesis for the 4-sulfonyl chloride derivative of 1-methyl-5-nitroimidazole is not as commonly reported as its isomeric form.[5]

The general synthetic pathway is illustrated below:

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Work-up & Purification cluster_3 Final Product A 1-methyl-5-nitro-1H-imidazole-4-sulfonyl chloride C Reaction in suitable solvent (e.g., DCM, THF) with a base (e.g., Pyridine, Triethylamine) A->C B Primary or Secondary Amine (R1R2NH) B->C D Aqueous work-up to remove byproducts C->D Reaction Completion E Purification (Recrystallization or Column Chromatography) D->E F Target Sulfonamide Derivative E->F Purity Confirmed

Sources

X-Ray Crystallographic Profiling of 1-Methyl-5-Nitro-1H-Imidazole Derivatives: A Comparative Structural Guide for Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

The Structural Imperative in Nitroimidazole Drug Design

The 1-methyl-5-nitro-1H-imidazole scaffold is the pharmacophoric backbone of several essential antimicrobial and antiprotozoal drugs, most notably metronidazole (MTZ) and dimetridazole (DMZ). These compounds function as prodrugs; their therapeutic efficacy relies on the intracellular reduction of the 5-nitro group to highly reactive nitroso and hydroxylamine intermediates, which subsequently induce lethal DNA strand breakage[1].

For drug development professionals, understanding the precise 3D spatial arrangement of these molecules via X-ray crystallography is non-negotiable. The steric interactions, specifically the dihedral twist between the nitro group and the imidazole plane, directly dictate the molecule's reduction potential and its binding affinity to activating enzymes like bacterial nitroreductases (e.g., NTR 2.0)[2]. This guide objectively compares the structural characteristics of key 1-methyl-5-nitro-1H-imidazole derivatives, evaluates their crystallization methodologies, and provides actionable, self-validating protocols for structural analysis.

Comparative Structural Analysis: Metronidazole vs. Substituted Derivatives

To rationally design next-generation nitroimidazoles that overcome emerging antimicrobial resistance, researchers must compare the crystallographic data of existing derivatives. The presence and position of substituents fundamentally alter crystal packing, intermolecular hydrogen bonding, and metal-coordination capabilities.

  • Metronidazole (MTZ): Crystallizes in the monoclinic P21​/c space group. The presence of the 1-hydroxyethyl group allows for extensive inter- and intramolecular O—H···N and C—H···O hydrogen bonding, stabilizing the crystal lattice and influencing its high aqueous solubility[3].

  • Dimetridazole (DMZ): Lacks the hydroxyethyl group of MTZ. The absence of this hydrogen-bond donor significantly alters its supramolecular assembly. When coordinated with transition metals to enhance antiparasitic activity, such as in the [Cu(μ−Cl)Cl(dimet)2​]2​ complex, DMZ forces a distorted trigonal–bipyramidal geometry around the copper center[4].

  • 1-Methyl-5-nitro-1H-imidazole (Base Scaffold): The fundamental building block exhibits a critical structural feature: steric hindrance between the N1-methyl group and the C5-nitro group forces the nitro group to rotate out of the imidazole plane by a dihedral angle of 5.60°[5]. This twist disrupts π -conjugation, lowering the reduction potential and making the prodrug easier to activate.

Table 1: Comparative Crystallographic Data of 5-Nitroimidazole Derivatives
Compound / ComplexCrystal SystemSpace GroupUnit Cell Parameters (Å)Key Structural FeatureRef
1-Methyl-5-nitro-1H-imidazole OrthorhombicPna2_1 (Typ.)a=5.32, b=12.66, c=15.99Nitro group dihedral twist of 5.60°[5]
Metronidazole (MTZ) Monoclinic P21​/c N/A (High-res 90K data)Extensive O—H···N hydrogen bonding[3]
1-Methyl-2-isopropyl-5-nitroimidazole Monoclinic P21​/c a=9.95, b=6.52, c=13.55Planar five-membered ring, layered packing[6]
[Cu(μ−Cl)Cl(dimet)2​]2​ Complex Monoclinic P21​/c a=13.95, b=6.70, c=19.50Asymmetric bridging of chlorine atoms[4]

Mechanistic Pathway: Nitroreduction and Prodrug Activation

The structural conformation elucidated by X-ray crystallography directly impacts how the prodrug docks into the active site of nitroreductases. For instance, in the engineered NTR 2.0 enzyme, MTZ is stabilized by a critical hydrogen bond between the N3 atom of the imidazole ring and the Lys14 residue of the enzyme, positioning the nitro group precisely 4.3 Å away from the isoalloxazine N5-H electron donor[2].

Nitroreduction Prodrug 1-Methyl-5-Nitroimidazole (Prodrug) NitroRadical Nitro Anion Radical (R-NO2•-) Prodrug->NitroRadical 1e- reduction Enzyme Nitroreductase / Ferredoxin (e- donor) Enzyme->Prodrug Catalysis Nitroso Nitroso Intermediate (R-NO) NitroRadical->Nitroso 1e-, 2H+ Hydroxylamine Hydroxylamine (R-NHOH) Nitroso->Hydroxylamine 2e-, 2H+ DNADamage DNA Adduct Formation & Strand Breakage Nitroso->DNADamage Cytotoxic attack Hydroxylamine->DNADamage Cytotoxic attack

Fig 1: Mechanistic signaling and reduction pathway of 5-nitroimidazole prodrugs.

Experimental Workflows: Crystallization & X-Ray Diffraction Protocols

Obtaining diffraction-quality single crystals is the primary bottleneck in structural biology. The choice of crystallization method must be tailored to the derivative's solubility and intermolecular interaction profile.

Protocol 1: Vapor Diffusion for Nitroimidazolium Salts

This method is optimal for highly soluble derivatives or salts (e.g., 1-methyl-5-nitroimidazolium chloride) because it relies on the slow diffusion of an anti-solvent, which kinetically controls supersaturation to prevent rapid precipitation and twinning[7].

  • Dissolution: Dissolve 10-20 mg of the synthesized 1-methyl-5-nitroimidazole derivative in a minimum volume (approx. 0.5 mL) of a high-solubility solvent (e.g., acetonitrile) in a 2 mL inner vial.

  • Chamber Setup: Place the unsealed 2 mL vial inside a larger 20 mL scintillation vial containing 3 mL of a volatile anti-solvent (e.g., tetrahydrofuran, THF). Seal the outer vial tightly with a PTFE-lined cap.

  • Equilibration: Incubate the setup undisturbed at 298 K for 48–72 hours. Causality: The higher vapor pressure of THF causes it to slowly diffuse into the acetonitrile solution. This gradual shift in the solvent dielectric constant slowly decreases the solubility of the derivative, promoting the nucleation of a few large, defect-free crystals rather than microcrystalline powder.

  • Self-Validation: Harvest the crystals and inspect them under a polarized light microscope. The complete extinction of light upon stage rotation confirms a highly ordered, anisotropic single-crystal lattice, validating the sample for X-ray mounting.

Protocol 2: Slow Evaporation for Metronidazole-Metal Complexes

For metal-coordinated derivatives (e.g., Cu-MTZ or Cu-DMZ complexes), slow evaporation in a coordinating solvent mixture allows sufficient time for thermodynamic equilibrium, ensuring the coordinate bonds between the metal center and the imidazole N3 atom form correctly[1].

  • Complexation: Combine the 5-nitroimidazole ligand (e.g., dimetridazole) and the metal salt (e.g., CuCl2​⋅2H2​O ) in a 2:1 molar ratio in a chloroform/acetonitrile or ethanol/water mixture[4].

  • Homogenization: Stir the solution at ambient temperature for 2 hours to facilitate complete metal-ligand coordination.

  • Evaporation: Filter the solution through a 0.22 µm PTFE syringe filter into a clean vial to remove any heterogeneous nucleation sites (dust/particulates). Cover the vial with Parafilm and puncture 2-3 small holes using a needle.

  • Self-Validation: Allow the solvent to evaporate slowly over 1–2 weeks. The formation of geometrically distinct, deeply colored crystals (e.g., blue/green for Cu(II) complexes) visually validates successful complexation.

Workflow Diagram: X-Ray Structure Determination

XRayWorkflow Synth Synthesis & Purification (>99% Purity) Cryst Single Crystal Growth (Vapor Diffusion / Evaporation) Synth->Cryst Supersaturation Mount Crystal Selection & Mounting (Cryo-loop, 100K) Cryst->Mount Birefringence Check Diffract X-Ray Diffraction (Data Collection) Mount->Diffract Monochromatic X-rays Phase Phase Determination (Molecular Replacement) Diffract->Phase Integration & Scaling Refine Structure Refinement (SHELXL) Phase->Refine Electron Density Map

Fig 2: Step-by-step experimental workflow for X-ray crystal structure determination.

Once diffraction data is collected, the structure is solved using phase determination and refined using software like SHELXL. Causality & Validation: The refinement process iteratively adjusts atomic coordinates and thermal parameters to minimize the difference between observed and calculated structure factors. The final structural model is self-validated by the R-factor; an R1​ value below 0.05 confirms that the proposed 3D model accurately represents the experimental electron density data[8].

Conclusion

The rational design of 1-methyl-5-nitro-1H-imidazole derivatives requires a rigorous understanding of their 3D molecular architecture. By comparing the crystal structures of metronidazole, dimetridazole, and their metal complexes, researchers can identify how specific substituents influence the critical dihedral twist of the nitro group and the molecule's overall hydrogen-bonding network. Employing the kinetically controlled crystallization protocols outlined above ensures the generation of high-quality diffraction data, ultimately accelerating the pipeline from structural elucidation to therapeutic application.

References

  • Crystal and Molecular Structure of Imidazole Derivatives with Different Substituents. tandfonline.com.
  • The Crystal Structure of Engineered Nitroreductase NTR 2.
  • 1-Methyl-5-nitro-1H-imidazole - PMC. nih.gov.
  • X-ray crystal structure analysis of Methyl 2-(bromomethyl)
  • Design, synthesis, reactivity, and biological activity of nitroimidazole derivatives and their copper(II)
  • 1-Methyl-5-nitroimidazolium chloride - IUCr Journals. iucr.org.
  • Experimental and theoretical charge density, intermolecular interactions and electrostatic properties of metronidazole.
  • Crystal structure of di-μ-chlorido-bis[chloridobis(1,2-dimethyl-5-nitro-1H-imidazole-κN 3)copper(II)

Sources

A Comparative Guide to the Mechanistic Actions of 1-methyl-5-nitro-1H-imidazole-4-sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparative analysis of the proposed mechanisms of action for 1-methyl-5-nitro-1H-imidazole-4-sulfonamide derivatives. Designed for researchers, scientists, and drug development professionals, this document synthesizes established principles of nitroimidazole and sulfonamide pharmacology to build a predictive mechanistic framework. We will explore the dual-action potential of these hybrid compounds, detailing the experimental methodologies required to validate these hypotheses.

Introduction: The Rationale for Hybrid Pharmacophores

The strategy of combining two distinct pharmacophores into a single molecular entity is a powerful approach in modern drug discovery. It aims to create synergistic effects, broaden the spectrum of activity, and potentially overcome resistance mechanisms. The 1-methyl-5-nitro-1H-imidazole-4-sulfonamide scaffold is a prime example of this design philosophy, merging the potent, reductively activated cytotoxicity of 5-nitroimidazoles with the established antibacterial action of the sulfonamide moiety.

  • The 5-Nitroimidazole Core : This component is a well-established pro-drug, historically effective against anaerobic bacteria and protozoa.[][2] Its activity is critically dependent on the hypoxic (low-oxygen) environment provided by the target organisms.[3]

  • The Sulfonamide Moiety : As the first class of synthetic systemic antibacterial agents, sulfonamides have a long history in chemotherapy.[4] Their primary mechanism involves the inhibition of a key metabolic pathway essential for bacterial survival.

This guide will dissect the individual and combined mechanistic contributions of these two components, providing a roadmap for their experimental investigation.

The Core Mechanism: Reductive Activation of the 5-Nitroimidazole Moiety

The cornerstone of the bioactivity of all 5-nitroimidazoles is the reductive activation of the nitro group. This process is not spontaneous; it is a bio-activation that occurs preferentially within the low-redox-potential environment of anaerobic or hypoxic cells.[][5]

The process can be summarized in a multi-step electron transfer cascade:

  • Initial Reduction : The nitro group (R-NO₂) undergoes a one-electron reduction, typically catalyzed by microbial nitroreductases (e.g., pyruvate:ferredoxin oxidoreductase), to form a nitro radical anion (R-NO₂⁻).[3][6]

  • Formation of Cytotoxic Intermediates : This highly reactive radical anion can undergo further reduction through a series of steps, consuming a total of four electrons to form reactive intermediates like the nitroso (R-NO) and hydroxylamine (R-NHOH) derivatives.[3][5][7]

  • Macromolecular Damage : These short-lived, highly electrophilic intermediates are the ultimate effectors of cytotoxicity. They readily react with and induce damage to critical cellular macromolecules, most notably DNA.[][8] This interaction leads to DNA strand breaks, loss of helical structure, and ultimately, cell death.[][8]

The beauty of this mechanism lies in its selectivity. In aerobic mammalian cells, the high oxygen concentration rapidly re-oxidizes the nitro radical anion back to its parent nitro group in a "futile cycle," preventing the accumulation of toxic intermediates and sparing the host cells.[3]

G cluster_0 Anaerobic/Hypoxic Cell cluster_1 Aerobic (Host) Cell Prodrug Parent 5-Nitroimidazole (R-NO₂) Radical Nitro Radical Anion (R-NO₂⁻) Prodrug->Radical + 1e⁻ Nitroso Nitroso Intermediate (R-NO) Radical->Nitroso + 1e⁻ Hydroxylamine Hydroxylamine Intermediate (R-NHOH) Nitroso->Hydroxylamine + 2e⁻ DNA_Damage DNA Strand Breaks & Helical Damage Hydroxylamine->DNA_Damage Covalent Binding & Reactive Species Cell_Death Cell Death DNA_Damage->Cell_Death Nitroreductase Nitroreductase (e.g., PFOR) Nitroreductase->Radical Catalyzes Prodrug_aerobic Parent 5-Nitroimidazole (R-NO₂) Radical_aerobic Nitro Radical Anion (R-NO₂⁻) Prodrug_aerobic->Radical_aerobic + 1e⁻ Radical_aerobic->Prodrug_aerobic Re-oxidation (Futile Cycle) Oxygen O₂ Oxygen->Prodrug_aerobic

Caption: Reductive activation pathway of 5-nitroimidazoles in anaerobic vs. aerobic cells.

The Second Front: Potential Inhibition of DNA Gyrase by the Sulfonamide Moiety

While the nitroimidazole core acts as a potent DNA-damaging agent, the sulfonamide portion of the molecule introduces a second, distinct potential mechanism of action: the inhibition of bacterial DNA gyrase.[9][10]

DNA gyrase is a type II topoisomerase essential for bacterial survival. It introduces negative supercoils into DNA, a process critical for relieving torsional stress during DNA replication and transcription.[9][11][12] Inhibition of this enzyme leads to a catastrophic failure of these processes and subsequent cell death.[9][12]

While classic sulfonamides are known to inhibit dihydropteroate synthase in the folate synthesis pathway, newer classes of sulfonamide-containing compounds have been identified as direct inhibitors of DNA gyrase.[9][10] These inhibitors often bind to a site distinct from the well-known quinolone-binding pocket, offering a potential avenue to combat quinolone-resistant strains.[9][10][11]

Therefore, 1-methyl-5-nitro-1H-imidazole-4-sulfonamide derivatives may function as dual-action agents:

  • Primary Action (Anaerobes): DNA destruction via reductive activation.

  • Secondary Action (Aerobes/Anaerobes): Inhibition of DNA replication and transcription via DNA gyrase inhibition.

Comparative Analysis of Derivative Performance

The specific nature of the R-group on the sulfonamide nitrogen (-SO₂NHR) can significantly modulate the compound's overall activity profile. While direct experimental data on a wide range of these specific derivatives is sparse, we can predict their relative performance based on established structure-activity relationships (SAR).

Derivative (R-group on Sulfonamide)Predicted Impact on Reductive ActivationPredicted DNA Gyrase InhibitionOverall Predicted PotencyRationale
Simple Alkyl (e.g., -CH₃) NeutralModerateModerateSmall, non-polar groups are unlikely to interfere with nitro group reduction but may offer moderate steric fit into the gyrase binding pocket.
Aromatic (e.g., -Phenyl) Neutral to Slight DecreasePotentially HighModerate to HighThe aromatic ring can engage in π-stacking interactions within the gyrase active site, potentially increasing binding affinity. May slightly increase steric hindrance for nitroreductase access.
Electron-Withdrawing (e.g., -CF₃) IncreasedModerateHighElectron-withdrawing groups can increase the electron affinity of the nitroimidazole core, potentially facilitating the initial reduction step.[13]
Heterocyclic (e.g., -Thiazole) NeutralPotentially HighHighHeterocyclic rings introduce additional hydrogen bond donors/acceptors, which can form key interactions with amino acid residues in the target enzyme's active site, enhancing binding.

Experimental Workflows for Mechanistic Elucidation

Protocol 1: In Vitro DNA Gyrase Supercoiling Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of DNA gyrase.

Principle: DNA gyrase converts relaxed circular plasmid DNA into a supercoiled form in an ATP-dependent reaction. The different topological forms (relaxed vs. supercoiled) can be separated and visualized by agarose gel electrophoresis. An effective inhibitor will prevent the formation of the supercoiled form.

Step-by-Step Methodology:

  • Reaction Setup: In a 0.5 mL microcentrifuge tube, prepare a 20 µL reaction mix containing:

    • 35 mM Tris-HCl (pH 7.5)

    • 24 mM KCl

    • 4 mM MgCl₂

    • 2 mM DTT

    • 1.8 mM Spermidine

    • 1 mM ATP

    • 6.5% (w/v) Glycerol

    • 0.1 mg/mL Albumin

  • Compound Addition: Add the test derivative (typically from a 10 mM DMSO stock) to achieve final concentrations ranging from 0.1 µM to 100 µM. Include a "No Compound" (DMSO only) control and a known gyrase inhibitor control (e.g., Ciprofloxacin).

  • Enzyme and Substrate: Add 0.5 µg of relaxed pBR322 plasmid DNA (substrate) and 1 unit of E. coli DNA Gyrase enzyme.

  • Incubation: Incubate the reaction at 37°C for 60 minutes.

  • Reaction Termination: Stop the reaction by adding 4 µL of 6X Stop Buffer/Loading Dye (containing 0.1% SDS and 25 mM EDTA).

  • Gel Electrophoresis: Load the entire reaction volume onto a 1.0% agarose gel containing 0.5 µg/mL ethidium bromide. Run the gel at 80V for 2-3 hours.

  • Visualization: Visualize the DNA bands under UV illumination. The relaxed plasmid will migrate slower than the supercoiled plasmid. The concentration at which the supercoiled band disappears is indicative of inhibitory activity.

G cluster_workflow DNA Gyrase Supercoiling Assay Workflow Start Prepare Reaction Mix (Buffer, ATP, etc.) Add_Compound Add Test Compound (Varying Concentrations) Start->Add_Compound Add_Substrate Add Relaxed Plasmid DNA Add_Compound->Add_Substrate Add_Enzyme Add DNA Gyrase Enzyme Add_Substrate->Add_Enzyme Incubate Incubate at 37°C for 60 min Add_Enzyme->Incubate Stop_Rxn Stop Reaction (SDS/EDTA) Incubate->Stop_Rxn Electrophoresis Agarose Gel Electrophoresis Stop_Rxn->Electrophoresis Visualize Visualize Bands Under UV Light Electrophoresis->Visualize

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-methyl-5-nitro-1H-imidazole-4-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential, step-by-step procedures for the safe handling and disposal of 1-methyl-5-nitro-1H-imidazole-4-sulfonyl chloride. This compound possesses a dual-hazard profile, combining the high reactivity of a sulfonyl chloride with the toxicological and environmental concerns associated with nitroaromatic compounds. Adherence to these protocols is critical for ensuring the safety of laboratory personnel and maintaining environmental compliance.

Hazard Identification and Risk Assessment

Understanding the chemical nature of 1-methyl-5-nitro-1H-imidazole-4-sulfonyl chloride is fundamental to its safe management. The molecule's reactivity is dominated by the sulfonyl chloride moiety, while the nitroimidazole core presents latent toxicological risks.

  • Sulfonyl Chloride Group (-SO₂Cl) : This functional group is highly susceptible to nucleophilic attack, most notably by water. It reacts violently and exothermically with water and other protic solvents in a process called hydrolysis.[1] This reaction rapidly generates corrosive hydrochloric acid (HCl) gas and the corresponding sulfonic acid, which is also corrosive.[2][3]

  • Nitroimidazole Group (-NO₂) : Nitroaromatic compounds are a class of chemicals recognized for their potential toxicity and persistence in the environment.[4] Many are listed as priority pollutants due to their recalcitrance to natural degradation and potential mutagenic or carcinogenic properties.[4][5] Therefore, the neutralized byproducts of this compound must still be treated as hazardous waste.

Key Chemical and Safety Data
PropertyValueSource
Chemical Name 1-methyl-5-nitro-1H-imidazole-4-sulfonyl chloride-
Molecular Formula C₄H₄ClN₃O₄SInferred
Molecular Weight 225.61 g/mol Inferred
Primary Hazards Reacts violently with water, Causes severe skin burns and eye damage, Corrosive, Potential environmental toxin[1][4][6][7]
GHS Hazard Codes (Analog) H314 (Causes severe skin burns and eye damage)[6][7]
EU Hazard Codes (Analog) EUH014 (Reacts violently with water), EUH029 (Contact with water liberates toxic gas)[1]
Storage Class 8A (Combustible corrosive hazardous materials)[7]

Data for the non-nitrated analog, 1-methyl-1H-imidazole-4-sulfonyl chloride, is used to infer the primary reactivity hazards. The nitro-group adds significant toxicological and environmental concerns.

Mandatory Personal Protective Equipment (PPE)

Due to the severe corrosive nature of this compound and its reaction products, a stringent PPE protocol is mandatory.

PPE CategorySpecific RequirementsRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene). Inspect for tears or holes before use.Prevents severe skin burns upon contact.[8]
Eye Protection Safety goggles with side shields and a full-face shield.Protects against splashes of the chemical or neutralization solution, and corrosive HCl gas.[1]
Body Protection Flame-retardant laboratory coat.Provides a barrier against accidental spills.
Respiratory All handling and disposal must occur within a certified chemical fume hood.To contain and exhaust the highly toxic and corrosive gases (HCl) liberated during handling and neutralization.[2]

Disposal Workflow and Decision Making

The appropriate disposal path depends on the form of the waste. This workflow provides a clear decision-making process for managing different waste streams containing 1-methyl-5-nitro-1H-imidazole-4-sulfonyl chloride.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 cluster_5 cluster_6 cluster_7 cluster_8 A Waste Identification (1-methyl-5-nitro-1H-imidazole-4-sulfonyl chloride) B Is the waste a small quantity (<5g) of pure, uncontaminated reagent? A->B C YES B->C D NO B->D E Follow Protocol 1: Controlled Neutralization C->E F Is the waste contaminated lab supplies (gloves, paper, tips) or spill residue? D->F K Package neutralized aqueous waste. Label clearly. E->K G YES F->G H NO (e.g., large quantity of reagent) F->H I Follow Protocol 2: Direct Packaging of Solid Waste G->I J Package directly as hazardous waste. Do NOT attempt to neutralize large quantities. Contact EHS for guidance. H->J L Package solid waste. Label clearly. I->L M Arrange for pickup by Environmental Health & Safety (EHS) J->M K->M L->M

Caption: Logical workflow for the proper disposal of the subject compound.

Step-by-Step Disposal Protocols

Protocol 1: Controlled Neutralization of Small, Uncontaminated Quantities (<5g)

This protocol is exclusively for small amounts of the pure chemical. The primary objective is to safely quench the highly reactive sulfonyl chloride group. This procedure must be performed in a chemical fume hood.

Methodology:

  • Prepare Neutralization Solution: In a large beaker (e.g., 1L for a 5g disposal), prepare a 5-10% aqueous solution of sodium bicarbonate or sodium hydroxide. The volume should be at least 20 times the mass of the sulfonyl chloride being destroyed.

  • Control Temperature: Place the beaker containing the basic solution into a larger container filled with an ice-water bath. This is crucial to absorb the heat generated during the exothermic hydrolysis reaction.[2]

  • Set Up for Safe Addition: Begin stirring the basic solution with a magnetic stirrer at a moderate speed.

  • Slow Addition: Using a spatula, add the 1-methyl-5-nitro-1H-imidazole-4-sulfonyl chloride in very small portions over a prolonged period. Causality: Slow, portion-wise addition is essential to control the rate of the exothermic reaction and the evolution of HCl gas, preventing a violent, uncontrolled reaction.[2]

  • Monitor the Reaction: Observe for gas evolution (fizzing). Continue stirring for at least 2 hours after the final portion has been added to ensure the reaction is complete.

  • Verify Neutralization: Once the reaction has subsided, check the pH of the solution using pH paper or a calibrated meter. The pH should be between 6 and 9. If it is still acidic, add more base solution until the desired pH is reached.

  • Final Packaging: Transfer the neutralized aqueous solution to a sealable, clearly labeled hazardous waste container. The label must include "Aqueous waste containing 1-methyl-5-nitro-1H-imidazole-4-sulfonic acid, sodium salt" and list all other components.

  • Schedule Disposal: Store the container in a designated satellite accumulation area and arrange for pickup by your institution's Environmental Health and Safety (EHS) department.[9]

Protocol 2: Disposal of Contaminated Materials and Spill Residues

This protocol applies to solid materials contaminated with the compound, such as gloves, weighing paper, pipette tips, or inert absorbents used for spill cleanup.

Methodology:

  • Waste Segregation: Do not mix this waste with non-hazardous trash or other chemical waste streams.[10][11]

  • Containment: Place all contaminated solid materials into a designated, leak-proof hazardous waste container (e.g., a pail lined with a heavy-duty plastic bag or a labeled drum).[12]

  • Spill Cleanup: In the event of a spill, first ensure the area is well-ventilated.[2] Cover the spill with a non-combustible, inert absorbent material like sand, diatomaceous earth, or vermiculite.[2] Do not use combustible materials like paper towels or sawdust. [2] Carefully sweep the absorbent material into the designated solid hazardous waste container.

  • Container Sealing and Labeling: Securely seal the container. Label it clearly with "Solid waste contaminated with 1-methyl-5-nitro-1H-imidazole-4-sulfonyl chloride," including the date and hazard symbols (Corrosive, Environmental Hazard).[10]

  • Schedule Disposal: Store the container in a designated satellite accumulation area, segregated from incompatible materials, and arrange for pickup by your institution's EHS department.

Final Waste Logistics and Institutional Compliance

All generated waste, whether neutralized solution or contaminated solids, is considered hazardous. Unused or expired quantities of the reagent in its original container should not be opened or neutralized. These should be labeled as hazardous waste and disposed of through your institution's EHS office.[9]

  • Labeling: Every waste container must be accurately labeled with its full chemical contents to prevent dangerous reactions during consolidation by waste management professionals.[13]

  • Storage: Store waste containers in a cool, dry, well-ventilated secondary containment area, away from water sources and incompatible materials (e.g., strong acids, bases, or oxidizers).[11]

  • Regulatory Adherence: The ultimate disposal of the collected hazardous waste must be conducted by a licensed waste disposal contractor in accordance with all local, state, and federal regulations.

By following this guide, researchers can confidently manage and dispose of 1-methyl-5-nitro-1H-imidazole-4-sulfonyl chloride, ensuring a safe laboratory environment and responsible environmental stewardship.

References

  • 1-methyl-1H-imidazole-4-sulfonyl chloride | C4H5ClN2O2S | CID 2736887 . PubChem, National Center for Biotechnology Information. [Link]

  • Biodegradation of nitroaromatic compounds . PubMed, National Library of Medicine. [Link]

  • Removal of Nitroimidazole Antibiotics from Aqueous Solution by Adsorption/Bioadsorption on Activated Carbon . ResearchGate. [Link]

  • Disposal of Highly Reactive Reagents . PennEHRS, University of Pennsylvania. [Link]

  • Bioremediation of Nitroaromatic Compounds . IntechOpen. [Link]

  • SAFETY DATA SHEET - 1-Methyl-1H-imidazole-4-sulfonyl chloride (Alternative) . Fisher Scientific. [Link]

  • Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides . Canadian Science Publishing. [Link]

  • Safety Data Sheet: 1-Methylimidazole . Carl ROTH. [Link]

  • Hazardous Waste Disposal Procedures . The University of Chicago Environmental Health and Safety. [Link]

  • 1-Methyl-5-nitro-1H-imidazole . ResearchGate. [Link]

  • Nitroaromatic Compounds, from Synthesis to Biodegradation . Microbiology and Molecular Biology Reviews, ASM Journals. [Link]

  • STANDARD OPERATING PROCEDURE HAZARDOUS WASTE STORAGE AND DISPOSAL . Department of Chemistry, University of Toronto. [Link]

  • Guidelines for the safe disposal of expired drugs . World Health Organization - EMRO. [Link]

  • HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK . Campus Safety Division, Lehigh University. [Link]

  • Hazardous Waste Disposal Guide . Research Safety, Northwestern University. [Link]

  • Imidazole . Wikipedia. [Link]

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